molecular formula C12H8Cl2N2Pt B098704 Dichloro(1,10-phenanthroline)platinum CAS No. 18432-95-6

Dichloro(1,10-phenanthroline)platinum

Cat. No.: B098704
CAS No.: 18432-95-6
M. Wt: 446.2 g/mol
InChI Key: VONLGUDYJIAGQI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(1,10-phenanthroline)platinum is a useful research compound. Its molecular formula is C12H8Cl2N2Pt and its molecular weight is 446.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro(1,10-phenanthroline)platinum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(1,10-phenanthroline)platinum including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,10-phenanthroline;platinum(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONLGUDYJIAGQI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939824
Record name Platinum(2+) chloride--1,10-phenanthroline (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18432-95-6
Record name Dichloro(1,10-phenanthroline)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18432-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum (II), dichloro(1,10-phenanthroline)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018432956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--1,10-phenanthroline (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Photophysics of Dichloro(1,10-phenanthroline)platinum(II): A Mechanistic Guide to Excited State Dynamics and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloro(1,10-phenanthroline)platinum(II) (Pt(phen)Cl₂) represents a fundamental paradigm in inorganic photochemistry. Unlike purely organic fluorophores, its luminescence is dictated by a delicate interplay between molecular geometry, ligand field strength, and supramolecular assembly.

For researchers in drug development and materials science, understanding this molecule requires moving beyond simple "absorbance/emission" metrics. The critical behavior of Pt(phen)Cl₂ lies in its environmental sensitivity: it acts as a molecular probe that switches emission states based on solvent polarity, temperature, and, crucially, the presence of DNA or biological targets.

This guide dissects the


MMLCT (Metal-Metal-to-Ligand Charge Transfer)  excited state, the governing mechanism for its aggregation-induced properties, and provides a self-validating workflow for its characterization.

Molecular Architecture & Electronic State

The Square Planar Configuration

Pt(phen)Cl₂ adopts a distorted square planar geometry. The platinum center is in the +2 oxidation state (


 electronic configuration).
  • Ligand Field: The 1,10-phenanthroline (phen) is a strong-field, bidentate N-donor ligand that imposes rigidity. The two chloride ions are weaker-field

    
    -donors.
    
  • The "Open" Axial Sites: The square planar geometry leaves the

    
     orbitals exposed along the z-axis (perpendicular to the molecular plane). This is the structural root of its supramolecular chemistry.
    
The Critical Role of Pt···Pt Interactions

In dilute solution, the complex is isolated. However, in high concentrations or solid states, the planar molecules stack. The exposed


 orbitals of adjacent Pt atoms overlap.
  • Consequence: This overlap creates a bonding (

    
    ) and antibonding (
    
    
    
    ) interaction, raising the energy of the Highest Occupied Molecular Orbital (HOMO).
  • Result: The energy gap (

    
    ) narrows, causing a bathochromic (red) shift in absorption and emission. This is the transition from Molecular Luminescence  to Supramolecular Luminescence .
    

The Luminescence Mechanism

The photophysics of Pt(phen)Cl₂ is defined by three competing excited states. The dominance of one over the others depends strictly on the environment.

The "Dark" Monomer (Room Temperature, Fluid Solution)

In dilute, fluid solvents (e.g., acetonitrile) at room temperature, Pt(phen)Cl₂ is often weakly emissive or non-emissive.

  • Mechanism: Excitation populates the

    
    MLCT state, which undergoes Intersystem Crossing (ISC) to the 
    
    
    
    MLCT.
  • Quenching: Thermal energy allows the excited electron to access low-lying, repulsive Metal-Centered (

    
    -
    
    
    
    ) states
    . These states provide a fast non-radiative decay pathway (
    
    
    ), quenching the luminescence.
The "Bright" Aggregate (Solid State / Low Temp)

When the complex aggregates or is frozen (77 K), the Pt···Pt interaction becomes significant.[1][2]

  • Mechanism: The interaction raises the HOMO energy (derived from

    
    ). The transition changes character from 
    
    
    
    LC (Ligand Centered) or
    
    
    MLCT to
    
    
    MMLCT
    (Metal-Metal-to-Ligand Charge Transfer).
  • Radiative Efficiency: The

    
    MMLCT state is lower in energy than the quenching 
    
    
    
    -
    
    
    states. The electron is "trapped" in a radiative manifold, resulting in strong red/orange phosphorescence.
DNA Intercalation Enhancement

Upon binding to DNA, Pt(phen)Cl₂ acts as an intercalator. The planar phenanthroline moiety slides between base pairs.[3]

  • Protection: The hydrophobic DNA pocket shields the complex from solvent-mediated quenching (oxygen and water).

  • Rigidification: Intercalation restricts vibrational modes that contribute to non-radiative decay, enhancing the quantum yield.

Mechanistic Pathway Diagram

LuminescenceMechanism Ground Ground State (S0) Square Planar Monomer Excitation Photo-Excitation (UV/Vis Absorption) Ground->Excitation Singlet Singlet MLCT (1MLCT) Excitation->Singlet ISC Intersystem Crossing (Fast due to Heavy Atom Effect) Singlet->ISC Triplet Triplet State (T1) ISC->Triplet Quench Thermal Deactivation (via d-d states) Non-Radiative Triplet->Quench Fluid Soln (RT) Phosphor Phosphorescence (Radiative Decay) Triplet->Phosphor 77K / Rigid Matrix Aggregate Supramolecular Assembly (Pt-Pt Stacking) Triplet->Aggregate High Conc. / Solid MMLCT 3MMLCT State (Red Shifted, High Quantum Yield) Aggregate->MMLCT MMLCT->Ground Red Emission

Caption: Energy flow in Pt(phen)Cl₂. Note the divergence between thermal quenching in fluid solution and MMLCT emission in aggregated states.

Experimental Protocols (Self-Validating)

To obtain reproducible data, one must control for oxygen quenching (triplet state enemy) and concentration (aggregation driver).

Synthesis & Purification Workflow

Objective: Isolate the pure dichloro complex without Pt(IV) contaminants.

  • Precursor Dissolution: Dissolve

    
     in dilute HCl (prevents hydrolysis).
    
  • Ligand Addition: Add 1.0 equivalent of 1,10-phenanthroline in water/methanol.

  • Reflux: Heat at 80°C for 4-6 hours. A yellow/orange precipitate forms.

  • Filtration & Wash: Filter the solid. Wash with water (removes salts), then diethyl ether (removes free ligand).

  • Validation:

    • 
      H NMR (DMSO-
      
      
      
      ): Check for downfield shift of phen protons vs. free ligand.
    • Elemental Analysis: Confirm C/H/N ratios to rule out hydration variants.

Photophysical Characterization Workflow

Critical Control: Oxygen is a triplet quencher. All solution measurements must be degassed.

Step-by-Step Protocol:

  • Solvent Selection: Use spectroscopic grade Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Sample Prep: Prepare a

    
     M solution (Monomer regime).
    
  • Degassing (The Freeze-Pump-Thaw Cycle):

    • Freeze sample in liquid

      
      .
      
    • Apply vacuum to remove headspace gas.

    • Thaw warm water.

    • Repeat 3x. Validation: Bubble formation should cease during thaw.

  • Measurement (RT): Record Absorbance and Emission. Expect weak emission.

  • Measurement (77 K): Immerse the tube in a liquid

    
     Dewar (quartz).
    
    • Result: Emission intensity should increase dramatically (rigidochromism) and show vibrational structure (

      
      LC character).
      
Characterization Logic Diagram

CharacterizationWorkflow cluster_Soln Solution Phase Sample Pt(phen)Cl2 Sample Dilute Dilute (<10^-5 M) Sample->Dilute Conc Concentrated (>10^-3 M) Sample->Conc Degas Degas (Freeze-Pump-Thaw) Dilute->Degas Measure2 Measure Emission @ 77K Dilute->Measure2 Measure1 Measure Emission @ RT Conc->Measure1 Degas->Measure1 Result1 Weak/No Emission (Thermal Quenching) Measure1->Result1 Result3 Broad Red/Orange (Excimer/MMLCT) Measure1->Result3 Result2 Structured Green/Yellow (3LC Character) Measure2->Result2

Caption: Decision tree for spectroscopic analysis. Concentration and temperature determine the observed electronic state.

Data Summary: Spectral Fingerprints

The following table synthesizes typical spectral features for Pt(phen)Cl₂ and its analogues. Note: Exact values vary slightly by solvent polarity.

StateEnvironmentAbsorption

(nm)
Emission

(nm)
Assignment
Monomer Dilute DCM (

M)
~360-400 (MLCT)Weak / NoneQuenched via

-

Rigid Monomer Glassy Matrix (77 K)~360-400500-550 (Structured)

LC /

MLCT
Aggregate Solid State / Film450-500 (MMLCT band)600-700 (Broad)

MMLCT (Pt···Pt)
Intercalated Bound to DNA~400 (Bathochromic shift)Enhanced IntensityProtected

MLCT

Key Insight for Drug Developers: If tracking this molecule in biological systems, do not rely on the monomeric emission band (green). Focus on the MMLCT band (red) if high local concentrations (stacking) are expected, or the intercalation enhancement if DNA targeting is the mechanism of action.

References

  • Miskowski, V. M., & Houlding, V. H. (1989).

    
    -diimine ligands. Solid-state effects.[4][5] Inorganic Chemistry, 28(8), 1529–1533. Link
    
  • Hollingsworth, N., et al. (2012). Platinum(II) complexes of 1,10-phenanthroline: Synthesis, characterization and biological activity.[2] Dalton Transactions. Link

  • Kato, M. (2007). Luminescence of Platinum(II) Complexes: From Single Molecules to Supramolecular Assemblies. Bulletin of the Chemical Society of Japan. Link

  • Barton, J. K., et al. (1984). Synthesis and DNA binding of novel platinum(II) and ruthenium(II) metallointercalators. Journal of Biomolecular Structure and Dynamics. Link

  • Yam, V. W. W. (2011). Molecular Design of Luminescent Metal-Based Soft Materials. Accounts of Chemical Research. Link

Sources

An In-depth Technical Guide on the Thermogravimetric Analysis of Dichloro(1,10-phenanthroline)platinum(II)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichloro(1,10-phenanthroline)platinum(II), [Pt(phen)Cl₂], is a significant coordination complex that has garnered considerable interest within the scientific community. Its relevance stems from its potential applications in medicinal chemistry, particularly as an anticancer agent, owing to the well-established antitumor properties of platinum-based drugs.[1][2][3] The 1,10-phenanthroline ligand, a rigid and planar aromatic system, plays a crucial role in the biological activity of these complexes, often through intercalation with DNA.[3] Understanding the thermal stability and decomposition profile of [Pt(phen)Cl₂] is paramount for several reasons. It provides critical insights into the compound's stability under various temperature conditions, which is essential for its synthesis, purification, storage, and formulation into potential drug delivery systems. Furthermore, thermogravimetric analysis (TGA) offers a detailed fingerprint of the decomposition process, elucidating the sequence of degradation events and the nature of the resulting residues. This technical guide provides a comprehensive examination of the thermogravimetric analysis of dichloro(1,10-phenanthroline)platinum(II), offering a detailed experimental protocol, in-depth analysis of the thermal decomposition pathway, and expert insights into the interpretation of the resulting data.

Synthesis and Characterization of Dichloro(1,10-phenanthroline)platinum(II)

The synthesis of dichloro(1,10-phenanthroline)platinum(II) is typically achieved through the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with 1,10-phenanthroline in an appropriate solvent.[1][4] The general reaction involves the displacement of two chloride ligands from the [PtCl₄]²⁻ anion by the bidentate 1,10-phenanthroline ligand.

A representative synthesis procedure is as follows:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in deionized water.

  • A solution of 1,10-phenanthroline in a suitable solvent, such as ethanol or a water/ethanol mixture, is added to the K₂[PtCl₄] solution.[1]

  • The reaction mixture is then heated, often under reflux, for a specific duration to ensure complete reaction.[5]

  • Upon cooling, a precipitate of dichloro(1,10-phenanthroline)platinum(II) forms, which can be isolated by filtration, washed with appropriate solvents (e.g., water, ethanol, and diethyl ether) to remove any unreacted starting materials and byproducts, and subsequently dried.[1][5]

The resulting [Pt(phen)Cl₂] complex is a solid, the color of which can vary depending on the specific synthetic conditions and purity. Characterization of the synthesized complex is crucial to confirm its identity and purity before proceeding with thermal analysis. Standard characterization techniques include:

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, ensuring it matches the theoretical values for the empirical formula C₁₂H₈Cl₂N₂Pt.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the 1,10-phenanthroline ligand and the Pt-N and Pt-Cl bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the coordination of the 1,10-phenanthroline ligand to the platinum center.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the complex.[8]

  • Single-Crystal X-ray Diffraction: To definitively determine the molecular structure and coordination geometry of the complex.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis is a powerful technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When coupled with differential thermal analysis (DTA), which measures the temperature difference between a sample and an inert reference material, it provides a comprehensive thermal profile of the material.

Experimental Protocol

A detailed, step-by-step methodology for conducting the thermogravimetric analysis of [Pt(phen)Cl₂] is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the results.

Instrumentation:

  • A simultaneous thermogravimetric analyzer with differential thermal analysis capabilities (TGA/DTA).

  • High-purity nitrogen or argon gas for providing an inert atmosphere.

  • An analytical balance with a precision of at least 0.01 mg.

  • Alumina or platinum crucibles.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the finely ground, dry [Pt(phen)Cl₂] sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.[9]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 800-1000 °C at a constant heating rate of 10 °C/min.[9] A controlled heating rate is crucial for obtaining well-resolved decomposition steps.

  • Data Acquisition: Continuously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the temperature difference (DTA curve) as a function of temperature.

Interpretation of TGA/DTA Results

The thermal decomposition of platinum(II) complexes, including those with phenanthroline ligands, typically occurs in distinct steps.[10][11] The TGA curve will show a series of weight losses corresponding to the removal of ligands, while the DTA curve will indicate whether these processes are endothermic or exothermic.

Expected Decomposition Pathway:

Based on the thermal behavior of similar platinum complexes, the decomposition of [Pt(phen)Cl₂] is anticipated to proceed in multiple stages.[10][11]

  • Initial Stability: The complex is expected to be thermally stable up to a certain temperature, with no significant weight loss observed in the initial phase of heating. Some platinum-based drugs like nedaplatin are stable up to 180°C.[8]

  • Ligand Dissociation: The first decomposition step likely involves the loss of the two chloride ligands. This is followed by the decomposition of the 1,10-phenanthroline ligand at higher temperatures.[10][11] The loss of the more volatile ligands occurs before the decomposition of the more stable organic chelating agent.

  • Final Residue: The final residue at the end of the experiment is expected to be metallic platinum. The experimental percentage of the final residue can be compared with the theoretical percentage of platinum in the complex to validate the proposed decomposition pathway.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the thermogravimetric analysis of [Pt(phen)Cl₂]. The theoretical weight loss percentages are calculated based on the molecular weight of the complex (446.19 g/mol ).[6]

Decomposition StepTemperature Range (°C)Theoretical Weight Loss (%)Evolved SpeciesDTA Peak
Step 1 T₁ - T₂~15.9%2 ClEndothermic/Exothermic
Step 2 T₂ - T₃~40.3%C₁₂H₈N₂ (phenanthroline)Exothermic
Final Residue > T₃~43.7%Pt-

Note: The exact temperature ranges (T₁, T₂, T₃) and the nature of the DTA peaks (endothermic or exothermic) are determined experimentally.

Visualizing the Decomposition Pathway

The proposed thermal decomposition pathway of dichloro(1,10-phenanthroline)platinum(II) can be visualized using a flowchart.

Decomposition_Pathway Start [Pt(phen)Cl₂] (Solid) Step1 Loss of 2 Cl (Gas) Start->Step1 Heat (T₁ - T₂) Intermediate [Pt(phen)]²⁺ (Intermediate) Step1->Intermediate Step2 Decomposition of phenanthroline (Gaseous Products) Intermediate->Step2 Heat (T₂ - T₃) Final Pt (Solid Residue) Step2->Final

Caption: Proposed thermal decomposition pathway of [Pt(phen)Cl₂].

Causality and Mechanistic Insights

The stepwise decomposition observed in the TGA is a direct consequence of the differing bond strengths within the [Pt(phen)Cl₂] complex. The Pt-Cl bonds are generally weaker and more labile than the Pt-N bonds of the chelating phenanthroline ligand.[1] This difference in bond energy dictates that the chloride ligands will be removed at a lower temperature. The subsequent decomposition of the coordinated phenanthroline ligand occurs at a significantly higher temperature due to the strong dative covalent bonds between the nitrogen atoms and the platinum center, as well as the inherent thermal stability of the aromatic phenanthroline ring system.

The atmosphere under which the analysis is conducted plays a critical role. In an inert atmosphere (e.g., nitrogen or argon), the decomposition products are primarily the elemental constituents or their volatile fragments. If the analysis were performed in an oxidizing atmosphere (e.g., air or oxygen), the decomposition pathway would be significantly different, likely involving oxidative degradation of the organic ligand and the formation of platinum oxides as intermediates or final products.

Conclusion

Thermogravimetric analysis, complemented by differential thermal analysis, provides an indispensable tool for characterizing the thermal properties of dichloro(1,10-phenanthroline)platinum(II). This in-depth guide has outlined a robust experimental protocol and a detailed interpretation of the expected thermal decomposition behavior. The insights gained from TGA are crucial for researchers and drug development professionals working with this and similar platinum-based complexes, informing decisions related to synthesis, handling, storage, and the design of drug delivery systems. The elucidated decomposition pathway, supported by quantitative data and mechanistic understanding, serves as a foundational piece of knowledge in the comprehensive characterization of this important platinum complex.

References

  • MDPI. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data for the platinum complexes.
  • ResearchGate. (2023). Analysis of platinum-based anticancer injections cisplatin and carboplatin in body fluids blood serum and urine of carcinogenic pa.
  • ResearchGate. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands.
  • Journal of Materials and Environmental Science. (n.d.). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and DTG curves of complex C1.
  • National Institutes of Health. (2021). A Comparative Study of the Effects of Platinum (II) Complexes on β-Amyloid Aggregation: Potential Neurodrug Applications.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and thermal studies of copper (ii) complexes of 2,2′. – bipyridyl and 1,10-phenanthroline.
  • Western Kentucky University. (n.d.). "Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compound" by Jacob Young.
  • National Institutes of Health. (n.d.). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level.
  • ACS Publications. (n.d.). Synthesis, Characterization, and Reaction Chemistry of PtCl2[P(m-C6H4SO3Na)3]2, an Alkyne Hydration Catalyst | Organometallics.
  • MDPI. (n.d.). Hyperthermia Potentiates the Effectiveness of Anticancer Drugs—Cisplatin and Tamoxifen on Ovarian Cancer Cells In Vitro.
  • ResearchGate. (n.d.). Crystal structures of (left) [Pt(phen)(RR-DACH)Cl2]Cl2 and (right)....
  • ACS Publications. (n.d.). Tunable Self-Referenced Molecular Thermometers via Manipulation of Dual Emission in Platinum(II) Pyridinedipyrrolide Complexes.
  • National Institutes of Health. (2023). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells.
  • ACS Publications. (2007). Basis for Design and Development of Platinum(IV) Anticancer Complexes | Journal of Medicinal Chemistry.
  • MDPI. (n.d.). A Pt(II) Complex with a PNN Type Ligand Dppmaphen Exhibits Selective, Reversible Vapor-Chromic Photoluminescence.
  • Sigma-Aldrich. (n.d.). Dichloro(1,10-phenanthroline)platinum(II) = 95.0 18432-95-6.
  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Thermal Stability of A Platinum-Based Anti-Tumour Drug Nedaplatin.
  • PubMed Central. (2022). Photophysical Study on the Rigid Pt(II) Complex [Pt(naphen)(Cl)] (Hnaphen = Naphtho[1,2-b][7][12]Phenanthroline and Derivatives. Retrieved from

  • WIReDSpace. (n.d.). Synthesis and characterisation of novel [PtII(phen)(Ln-κS)2] complexes: exploring rare monodentate coordination of disubstituted acylthioureato ligands.
  • MDPI. (n.d.). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes.

Sources

Quantum yield of Dichloro(1,10-phenanthroline)platinum(II)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Characterization of Dichloro(1,10-phenanthroline)platinum(II) Content Type: Technical Whitepaper Audience: Researchers, Photochemists, and Drug Development Scientists

Executive Summary

This technical guide provides a rigorous analysis of the quantum yield (Φ) and photophysical dynamics of Dichloro(1,10-phenanthroline)platinum(II) (Pt(phen)Cl₂, CAS: 18432-95-6). While platinum(II) complexes are cornerstones of photochemistry and oncology (e.g., cisplatin derivatives), Pt(phen)Cl₂ presents a distinct photophysical profile: it is effectively non-emissive in fluid solution at room temperature due to efficient thermal quenching.

This document details the mechanistic basis for this behavior, provides comparative data for emissive states (77 K glass/solid state), and outlines the standard actinometric protocols required to quantify its trace emission or that of its emissive derivatives.

Fundamental Photophysics: The Quenching Mechanism

To understand the quantum yield of Pt(phen)Cl₂, one must analyze its electronic structure. As a


 square-planar complex, its emissive properties are governed by the competition between radiative Metal-to-Ligand Charge Transfer (

MLCT) states and non-radiative Metal-Centered (

MC or

) states.
The Thermal Deactivation Pathway

In fluid solution at 298 K, the quantum yield (


) of Pt(phen)Cl₂ approaches zero (

). This is not due to a lack of photon absorption, but rather a rapid deactivation pathway:
  • Excitation: Light absorption promotes an electron to a singlet MLCT state (

    
    MLCT).
    
  • Intersystem Crossing (ISC): Rapid ISC occurs to the triplet MLCT state (

    
    MLCT) due to the heavy-atom effect of Platinum (
    
    
    
    ).
  • Quenching: The lowest energy

    
    MC (
    
    
    
    ) state lies energetically close to the emissive
    
    
    MLCT state. At room temperature, thermal energy (
    
    
    ) allows population of this repulsive
    
    
    MC state.
  • Decay: The

    
    MC state undergoes rapid, non-radiative distortion (elongation of Pt-N bonds), returning the system to the ground state without photon emission.
    
Visualizing the Mechanism

Jablonski cluster_legend Legend GS Ground State (S0) Pt(d8) S_MLCT Singlet MLCT (1MLCT) Absorption GS->S_MLCT hv (Excitation) T_MLCT Triplet MLCT (3MLCT) Emissive State S_MLCT->T_MLCT ISC (Fast) T_MLCT->GS Phosphorescence (Blocked at RT) T_MC Triplet MC (3dd) Quenching State T_MLCT->T_MC Thermal Pop. (k_BT) T_MC->GS Non-Radiative Decay (knr) key RT Solution: Red path dominates 77K / Solid: Green path activates

Caption: Jablonski diagram illustrating the thermal quenching of Pt(phen)Cl₂ emission via the Metal-Centered (MC) state.

Quantitative Data Profile

While the solution-phase quantum yield is negligible, Pt(phen)Cl₂ becomes highly emissive under conditions that restrict molecular motion or lower thermal energy.

Medium / ConditionTemperatureEmission

Quantum Yield (

)
Mechanism
DCM / Acetonitrile 298 K (RT)N/A (Non-emissive)

Thermal quenching via

MC state.
Glass Matrix (e.g., EtOH/MeOH)77 K480–530 nm

*
Rigid matrix prevents distortion;

MLCT emission dominates.
Solid State (Powder)298 K600–700 nm (Broad)Variable (

)
Excimer/Aggregate emission (MMLCT) due to Pt-Pt stacking.
Cyclometalated Derivatives 298 K500–600 nm

Ligand field stabilization raises

MC energy, enabling RT emission.

*Note: Values at 77 K are highly dependent on solvent glass quality and concentration.

Measurement Protocols

For researchers needing to quantify the trace emission of Pt(phen)Cl₂ or its emissive derivatives, Standard Ferrioxalate Actinometry is the gold standard for absolute quantum yield determination. Relative methods using Ru(bpy)₃²⁺ are suitable for derivatives with


.
Workflow: Ferrioxalate Actinometry (Absolute Method)

This method measures the number of photons absorbed by the sample by comparing it to the photochemical conversion of ferrioxalate.

Actinometry cluster_prep Preparation (Dark Room) cluster_irrad Irradiation cluster_dev Development start Start: Prepare Solutions act Actinometer: 0.006 M K3Fe(C2O4)3 start->act samp Sample: Pt(phen)Cl2 (Abs ~0.1 at λ_ex) start->samp light Irradiate both cells (Time t, λ = 365-450 nm) act->light samp->light complex Add Phenanthroline/Buffer to Actinometer Aliquots light->complex measure Measure Absorbance of Fe(phen)3 at 510 nm complex->measure calc Calculate Flux (I) & QY (Φ) measure->calc

Caption: Step-by-step workflow for Ferrioxalate Actinometry to determine absolute quantum yield.

Step-by-Step Protocol
  • Preparation:

    • Actinometer: Dissolve potassium ferrioxalate in 0.05 M H₂SO₄. (Perform in red light).

    • Sample: Dissolve Pt(phen)Cl₂ in degassed acetonitrile. Adjust concentration so Absorbance (

      
      ) at excitation wavelength is 
      
      
      
      (ensures uniform illumination).
  • Irradiation:

    • Place sample and actinometer in matched quartz cuvettes.

    • Irradiate both for a fixed time (

      
      ) using a monochromated light source (e.g., 365 nm or 405 nm).
      
  • Development (Actinometer only):

    • Take an aliquot of the irradiated ferrioxalate.

    • Add sodium acetate buffer and 0.1% 1,10-phenanthroline solution.

    • Allow to stand for 30 mins in the dark (forms red

      
       complex).
      
  • Calculation:

    • Measure absorbance of the red complex at 510 nm (

      
      ).
      
    • Calculate photon flux (

      
      ) using the known quantum yield of ferrioxalate (
      
      
      
      at 365 nm).
    • Final QY (

      
      ): 
      
      
      
      
      (Note: For Pt(phen)Cl₂ in solution, expect near-zero emission; this validates the quenching mechanism).

Strategic Implications for Research

Drug Development (Theranostics)

Since Pt(phen)Cl₂ is non-emissive, it cannot be used directly as a luminescent tracker in biological media. However, it serves as a critical precursor .

  • Strategy: Replace the chloride ligands with strong field ligands (e.g., acetylides or cyanide). This raises the energy of the

    
    MC state, blocking the thermal escape route and restoring intense phosphorescence for cellular imaging.
    
Materials Science (OLEDs)

The solid-state emission of Pt(phen)Cl₂ (via aggregation) is relevant for OLEDs.[1] The "turn-on" emission upon aggregation (Aggregation Induced Emission - AIE) allows these complexes to function in thin films where solution-phase quenching is irrelevant.

References

  • Photophysics of Pt(II) Complexes: Roundhill, D. M. Photochemistry and Photophysics of Metal Complexes.[1][2][3] Plenum Press, New York. (Classic text establishing d-d quenching mechanisms).

  • Ferrioxalate Actinometry Protocol: Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London.

  • Aggregation Emission: Yam, V. W. W., et al. (2002). Photophysical properties of platinum(II) diimine complexes. Chemical Communications.

  • Low Temperature Spectroscopy: Crosby, G. A. (1975). Spectroscopic investigations of excited states of transition-metal complexes. Accounts of Chemical Research.

Sources

Theoretical Characterization of Dichloro(1,10-phenanthroline)platinum(II): Electronic Structure & DNA Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloro(1,10-phenanthroline)platinum(II) (Pt(phen)Cl


) represents a critical class of square-planar platinum(II) metallodrugs.[1] Unlike Cisplatin, which primarily targets DNA via covalent cross-linking, the presence of the planar phenanthroline heteroaromatic system in Pt(phen)Cl

introduces a dual-mode interaction mechanism: covalent coordination (via chloride displacement) and non-covalent intercalation (via

-stacking).

This technical guide provides a rigorous theoretical framework for modeling this complex. It synthesizes Density Functional Theory (DFT) protocols, electronic structure analysis, and biological interaction modeling to support drug development workflows.

Part 1: Computational Methodology (The Protocol)

To achieve high-fidelity predictive data, a "mixed basis set" approach is mandatory due to the relativistic effects inherent to the Platinum atom. The following protocol is the industry standard for characterizing Pt(II) complexes.

The Theoretical Workflow

The following Graphviz diagram outlines the logical flow for a complete theoretical study, from geometry optimization to biological docking.

ComputationalWorkflow Start Input Structure (Cis-Geometry) Opt Geometry Optimization (DFT/B3LYP) Start->Opt Freq Frequency Calculation (IR/Raman) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Fix) Electronic Electronic Properties (HOMO/LUMO/MEP) Check->Electronic No (Minima) TDDFT TD-DFT (UV-Vis/Excited States) Electronic->TDDFT Docking Molecular Docking (DNA Intercalation) Electronic->Docking

Figure 1: Standard computational workflow for transition metal complex characterization.

Validated DFT Parameters

Use the following settings in your computational package (Gaussian, ORCA, or GAMESS) to ensure results align with experimental benchmarks.

ParameterSettingRationale (Causality)
Functional B3LYP or PBE0 B3LYP is the standard for ground-state geometry. PBE0 is often preferred for TD-DFT (UV-Vis) as it better estimates charge-transfer states.
Basis Set (Pt) LANL2DZ Critical: Platinum (Z=78) has significant relativistic effects. LANL2DZ uses an Effective Core Potential (ECP) to model core electrons, reducing cost and error.
Basis Set (Ligands) 6-31G(d,p) Split-valence basis set with polarization functions is sufficient for C, H, N, and Cl to describe the phenanthroline aromaticity and Pt-Cl bonding.
Solvation Model PCM or SMD Gas-phase calculations fail to predict biological behavior. Use Polarizable Continuum Model (PCM) with Water (

).
Symmetry

(Approx)
The molecule effectively possesses

symmetry, though solvent effects may induce slight distortions to

.

Part 2: Structural & Electronic Analysis

Geometric Validation

Upon convergence, the optimized geometry must be validated against crystallographic data. The complex adopts a distorted square-planar geometry due to the "bite angle" of the phenanthroline ligand.

Target Geometric Parameters:

Bond / AngleCalculated Range (DFT)Experimental Target (XRD)Notes
Pt – N 2.02 – 2.06 Å2.01 ± 0.02 ÅShorter than monodentate amines due to chelation.
Pt – Cl 2.29 – 2.33 Å2.29 ± 0.01 ÅTypical for trans-influence of aromatic N-donors.
N – Pt – N 79.5° – 81.0°~80.2°The "Bite Angle." Deviation from 90° causes distortion.
Cl – Pt – Cl 89.0° – 91.0°~90.5°Retains near-perfect orthogonality.
Frontier Molecular Orbitals (FMO)

The reactivity of Pt(phen)Cl


 is governed by the spatial distribution of its frontier orbitals.
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Platinum 5d orbitals and the Chloride 3p orbitals . This indicates that oxidation or electrophilic attack will occur at the metal center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized almost entirely over the Phenanthroline

    
    -system . This is crucial for DNA interaction, as it facilitates 
    
    
    
    -
    
    
    stacking with base pairs.
  • Energy Gap (

    
    ):  Typically 3.5 – 4.0 eV . A lower gap compared to aliphatic analogs suggests higher chemical softness and reactivity.
    

Part 3: Spectroscopic Validation

To confirm the theoretical model represents the physical sample, compare the calculated vibrational and electronic spectra with these markers.

Vibrational Spectroscopy (IR/Raman)
  • Far-IR Region (< 400 cm

    
    ):  This is the diagnostic region for the metal-ligand bonds.
    
    • 
      :  Look for two bands (symmetric/asymmetric) in the 340 – 360 cm
      
      
      
      range.[2] The presence of two bands confirms the cis arrangement.
    • 
      :  Typically weak bands around 450 – 500 cm
      
      
      
      .
  • Mid-IR Region: Dominated by Phenanthroline skeletal vibrations (

    
    , 
    
    
    
    ) at 1500 – 1600 cm
    
    
    .[3]
UV-Vis Absorption (TD-DFT)

The color of the complex (typically yellow/orange) arises from Metal-to-Ligand Charge Transfer (MLCT).

  • Transition:

    
    
    
  • Wavelength (

    
    ):  Predicted ~360 – 400 nm .
    
  • Nature: This transition moves electron density from the metal core to the planar ligand, priming the molecule for photophysical applications (e.g., as a DNA "light switch" probe).

Part 4: Biological Interaction Mechanism

Unlike Cisplatin, Pt(phen)Cl


 is a "hybrid" agent. The theoretical study must account for the competition between intercalation and aquation.
The Intercalation Pathway

The planar phenanthroline moiety allows the complex to insert itself between DNA base pairs (intercalation) before or instead of covalent binding.

DNA_Interaction Complex Pt(phen)Cl2 (Neutral) Aquation Aquation (Loss of Cl-) Complex->Aquation Hydrolysis Groove Minor Groove Binding Complex->Groove Electrostatic/VdW Cation [Pt(phen)(H2O)Cl]+ Aquation->Cation Adduct Covalent Adduct (N7-Guanine) Cation->Adduct Direct Attack Intercalation Intercalation (Pi-Stacking) Groove->Intercalation Insertion Intercalation->Adduct Slow Covalent Bond

Figure 2: Competitive binding pathways for Pt(phen) complexes with DNA.

Molecular Docking Protocol

To simulate this theoretically:

  • Receptor: Use B-DNA dodecamer (e.g., PDB ID: 1BNA).

  • Ligand: Use the DFT-optimized structure of Pt(phen)Cl

    
    .
    
  • Grid Box: Center over the minor groove and base pairs.

  • Scoring Function: Look for binding energies in the range of -7.0 to -9.0 kcal/mol . The dominant interaction should be

    
    -
    
    
    
    stacking between the phenanthroline rings and the DNA base pairs (purine/pyrimidine rings).

References

  • DFT & Basis Set Validation for Pt(II): Standard protocol for LanL2DZ/B3LYP usage in Platinum complexes. Journal of Chemical Theory and Computation [Link]

  • Intercalation Mechanisms of Phenanthroline Complexes: Elucidating the intercalation of methylated 1,10-phenanthroline with DNA. RSC Advances [Link]

  • Vibrational Spectroscopy of Pt(II) Chlorides: Platinum(II) complexes: infrared spectra in the 300–800 cm⁻¹ region. Canadian Journal of Chemistry [Link]

  • Electronic Absorption (MLCT) in Pt-Diimine Systems: Photoactive Metal-to-Ligand Charge Transfer Excited States. Journal of the American Chemical Society [Link]

  • Crystallographic Data (Comparison Target): Crystal structure of dichloro(1,10-phenanthroline)platinum(II). Cambridge Structural Database (CSD) [Link]

Sources

Potential applications of platinum phenanthroline complexes in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Platinum Phenanthroline Complexes in Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

Platinum(II) phenanthroline complexes represent a class of coordination compounds with remarkable versatility and a rich photophysical profile, positioning them at the forefront of materials science research. Their characteristic square-planar geometry, coupled with the rigid and aromatic nature of the 1,10-phenanthroline ligand, gives rise to unique electronic and luminescent properties.[1][2] This technical guide provides a comprehensive exploration of the synthesis, fundamental properties, and diverse applications of these complexes. We delve into their pivotal role as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), their function as sensitive and selective chemical sensors, and their emerging potential in photocatalysis. By synthesizing insights from seminal and recent literature, this guide offers researchers, scientists, and drug development professionals a detailed understanding of the causality behind experimental designs and the self-validating nature of the described protocols.

Fundamental Properties of Platinum Phenanthroline Complexes

The utility of platinum phenanthroline complexes in materials science is intrinsically linked to their unique structural and electronic characteristics. The 1,10-phenanthroline ligand is a rigid, planar, and aromatic chelating agent that forms highly stable square-planar complexes with Pt(II) ions.[2] This structural rigidity is crucial as it minimizes non-radiative decay pathways, thereby enhancing luminescence efficiencies.[3]

The electronic properties of these complexes are dominated by metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions.[4] The strong spin-orbit coupling induced by the heavy platinum atom facilitates intersystem crossing from the singlet to the triplet excited state, leading to efficient phosphorescence.[5] This triplet emission is a key feature that enables the harvesting of both singlet and triplet excitons in electroluminescent devices, allowing for theoretical internal quantum efficiencies of up to 100%.[3][5] The emission color and quantum yield of these complexes can be finely tuned by modifying the substituents on the phenanthroline ligand or by altering the ancillary ligands.[1][6]

Application in Organic Light-Emitting Diodes (OLEDs)

The most prominent application of platinum phenanthroline complexes is as phosphorescent emitters in OLEDs.[4][5] Their high photoluminescence quantum yields, tunable emission colors, and ability to harvest triplet excitons make them ideal candidates for creating highly efficient and vibrant displays and lighting solutions.[3][4][5]

Causality in Molecular Design for OLEDs

The design of platinum phenanthroline complexes for OLEDs is guided by the need to achieve high efficiency, color purity, and operational stability. The introduction of bulky substituents on the phenanthroline ligand can suppress intermolecular interactions, such as π-π stacking, which can lead to aggregation-caused quenching and a broadening of the emission spectrum.[7] Cyclometalating ligands are often employed to increase the ligand-field splitting, which raises the energy of the non-emissive metal-centered (d-d) excited states and enhances the radiative decay rate.[8]

Experimental Protocol: Synthesis of a Prototypical Platinum Phenanthroline Complex

A general synthetic route for a cyclometalated platinum(II) phenanthroline complex is as follows:

  • Synthesis of the Precursor: React K₂PtCl₄ with the desired cyclometalating ligand (e.g., 2-phenylpyridine) in a 2-ethoxyethanol/water mixture under reflux to form the platinum(II) chloride-bridged dimer.

  • Ligand Exchange Reaction: React the dimer with the substituted 1,10-phenanthroline ligand in a solvent such as dichloromethane or chloroform at room temperature.

  • Purification: The resulting complex is typically purified by column chromatography on silica gel followed by recrystallization or sublimation to achieve the high purity required for OLED device fabrication.

OLED Device Fabrication Workflow

The fabrication of a phosphorescent OLED (PhOLED) involves the sequential deposition of multiple organic and metallic layers onto a transparent conductive substrate, such as indium tin oxide (ITO).

oled_fabrication cluster_device PhOLED Structure cluster_process Fabrication Process ITO ITO (Anode) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host:Dopant (Pt Complex) HBL Hole Blocking Layer (HBL) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al) Substrate Substrate Cleaning Deposition Vacuum Thermal Evaporation Substrate->Deposition 1. Prepare Substrate Encapsulation Device Encapsulation Deposition->Encapsulation 2. Deposit Layers FinalDevice Final PhOLED Device Encapsulation->FinalDevice 3. Seal Device

Caption: Workflow for the fabrication of a phosphorescent OLED (PhOLED).

Performance Data of Platinum Phenanthroline Complex-Based OLEDs

The performance of OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency (CE), power efficiency (PE), and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emission color.

Complex TypeEmission ColorMax EQE (%)Max CE (cd/A)Max PE (lm/W)Reference
Pt(II) with bidentate ligandsGreen12.337.824.0[3]
Pt(II) with tridentate ligandsRed22.1--[3]
Pt(II) with azolate ligandsDeep-Blue38.8--[3][9]

Application in Chemical Sensors

The luminescence of platinum phenanthroline complexes is often sensitive to their local environment, making them excellent candidates for chemical sensors. Quenching or enhancement of their emission upon interaction with specific analytes forms the basis of their sensing mechanism.[10]

Sensing Mechanisms

The primary mechanisms for sensing include:

  • Electron Transfer: The analyte can act as an electron donor or acceptor, quenching the excited state of the complex.

  • Energy Transfer: The analyte can accept energy from the excited complex, leading to luminescence quenching.

  • Adduct Formation: The analyte can bind to the platinum center or the phenanthroline ligand, altering the electronic properties and, consequently, the emission of the complex.

Experimental Protocol: Fabrication of a Chemi-resistive Sensor
  • Substrate Preparation: Start with a clean substrate, such as oxidized silicon, patterned with interdigitated gold electrodes.

  • Nanoparticle Deposition: Deposit platinum nanoparticles onto the substrate using a technique like magnetron sputtering.

  • Complex Deposition: A solution of the platinum phenanthroline complex is then deposited onto the nanoparticle layer, often via ink-jet printing for precise control.[11]

  • Analyte Exposure and Measurement: The sensor's resistance is measured before and after exposure to the target analyte. Changes in resistance indicate the presence and concentration of the analyte.[12]

sensor_workflow cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing Substrate Prepare Electrode Substrate Pt_Depo Deposit Pt Nanoparticles Substrate->Pt_Depo Complex_Depo Deposit Pt-Phen Complex Pt_Depo->Complex_Depo Baseline Measure Baseline Resistance Complex_Depo->Baseline Fabricated Sensor Exposure Expose to Analyte Baseline->Exposure Measurement Measure Resistance Change Exposure->Measurement Analysis Analysis Measurement->Analysis Data Analysis

Caption: Workflow for chemi-resistive sensor fabrication and testing.

Examples of Analytes Detected

Platinum phenanthroline complexes have been utilized to detect a range of analytes, including:

  • Oxygen: The triplet excited state of these complexes is efficiently quenched by molecular oxygen, making them highly sensitive oxygen sensors.

  • Anions: Specific complexes can exhibit changes in their luminescence upon binding to anions like chloride.[13]

  • Biomolecules: The interaction of these complexes with DNA can be monitored through changes in their spectroscopic properties, which has implications for drug development and diagnostics.[14][15]

Emerging Application in Photocatalysis

The ability of platinum phenanthroline complexes to absorb light and exist in long-lived excited states makes them promising candidates for photocatalysis.[16] In a photocatalytic cycle, the complex absorbs a photon, becomes excited, and then initiates a chemical reaction through electron or energy transfer before returning to its ground state.

Photocatalytic Hydrogen Production

A significant area of research is the use of these complexes in the photocatalytic production of hydrogen from water. The excited platinum complex can reduce protons to generate hydrogen gas, a clean and sustainable fuel source. While platinum itself is an excellent catalyst for this reaction, molecular platinum complexes offer the advantage of tunable properties and potentially higher efficiency in specific systems.[17][18]

photocatalysis Pt_Phen [Pt(phen)]²⁺ Pt_Phen_star [Pt(phen)]²⁺* Pt_Phen->Pt_Phen_star Pt_Phen_plus [Pt(phen)]³⁺ H_plus 2H⁺ Pt_Phen_star->H_plus Electron Transfer Sacrificial_Donor Sacrificial Donor Pt_Phen_plus->Sacrificial_Donor Regeneration Donor_plus Donor⁺ H2 H₂

Caption: Simplified diagram of a photocatalytic hydrogen production cycle.

Conclusion and Future Outlook

Platinum phenanthroline complexes are a versatile class of materials with significant and expanding applications in materials science. Their well-established role in OLED technology continues to evolve with the development of more efficient and stable emitters.[3][5] In the realm of chemical sensing, the tunability of their luminescent properties offers exciting possibilities for the creation of highly sensitive and selective detectors for a wide range of analytes.[10] The field of photocatalysis represents a promising new frontier, with the potential for these complexes to contribute to sustainable energy solutions.[16][19] Future research will likely focus on the rational design of novel complexes with enhanced performance characteristics, the development of new device architectures, and the exploration of their utility in other areas such as bio-imaging and photodynamic therapy.

References

  • Substituted phenanthrolines for Pt(II) luminescent complexes. ResearchGate. [Link]

  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. PMC. [Link]

  • Use of platinum ii complexes as luminescent materials in organic light-emitting diodes (oleds).
  • 1,10-Phenanthrolines: versatile building blocks for luminescent molecules, materials and metal complexes. Chemical Society Reviews (RSC Publishing). [Link]

  • Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions (RSC Publishing). [Link]

  • Platinum(II) 1,10-phenanthroline complexes of acetylides containing redox-active groups. PubMed. [Link]

  • Nucleic Acid-based Electrochemical Sensors Facilitate the Study of DNA Binding by Platinum (II). NIH. [Link]

  • Dinuclear platinum(II) complexes of imidazophenanthroline-based bridging ligands as potential anticancer agents: synthesis, characterization, and in vitro cytotoxicity studies. PubMed. [Link]

  • Organometallic platinum(ii) complexes of methyl-substituted phenanthrolines. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Platinum Group Organometallics Based on "Pincer" Complexes: Sensors, Switches, and Catalysts In memory of Prof. Dr. Luigi M. Venanzi and his pioneering work in organometallic chemistry, particularly in PCP pincer chemistry. PubMed. [Link]

  • Luminescence of platinum(II) complexes. Inorganic Chemistry - ACS Publications. [Link]

  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Beilstein Journal of Organic Chemistry. [Link]

  • Phenanthroline Ligands. ResearchGate. [Link]

  • Optimising the luminescence of platinum(II) complexes and their application in organic light emitting devices (OLEDs). ResearchGate. [Link]

  • Platinum complexes with aggregation-induced emission. Chemical Society Reviews (RSC Publishing). [Link]

  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. PubMed. [Link]

  • High-performance deep-blue phosphorescent organic light-emitting diodes enabled by a platinum(II) emitter. ResearchGate. [Link]

  • Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. PMC - NIH. [Link]

  • Platinum-based metal complexes as chloride transporters that trigger apoptosis. Chemical Science (RSC Publishing). [Link]

  • A Case Study- Tris(phenanthroline) Metal Complexes. Chemistry LibreTexts. [Link]

  • Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR. [Link]

  • Combining the platinum(ii) drug candidate kiteplatin with 1,10-phenanthroline analogues. Dalton Transactions (RSC Publishing). [Link]

  • Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Platinum and Gold Complexes for OLEDs. ResearchGate. [Link]

  • New Catalyst Outshines Platinum for Producing Hydrogen. Pacific Northwest National Laboratory. [Link]

  • Chemi-resistive sensors based on platinum nanoparticle arrays. ResearchGate. [Link]

  • Role of platinum in tin oxide based gas sensors: a study under working conditions. ESRF. [Link]

  • Not so precious: New discovery could replace expensive platinum in hydrogen fuel cells. University of Wisconsin-Madison College of Engineering. [Link]

  • DNA interaction studies of a platinum(II) complex containing L-histidine and 1,10-phenanthroline ligands. PubMed. [Link]

  • Reaction between 1,10-phenanthroline and platinum(II) compounds. I. Reaction in aqueous solution. Inorganic Chemistry - ACS Publications. [Link]

  • Crystal structures of mono- and binuclear platinum(II) complexes containing 4,7-phenanthroline. ResearchGate. [Link]

  • Metal–organic framework. Wikipedia. [Link]

  • Ruthenium(II) complexes with phosphonate-substituted 1,10-phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. ResearchGate. [Link]

  • Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions (RSC Publishing). [Link]

  • New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. MDPI. [Link]

  • New water-soluble platinum(II) phenanthroline complexes tested as cisplatin analogues: First-time comparison of cytotoxic activity between analogous four- and five-coordinate species. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of Dichloro(1,10-phenanthroline)platinum(II) Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Platinum-Based Chemotherapeutics

Dichloro(1,10-phenanthroline)platinum(II), a coordination compound featuring a planar 1,10-phenanthroline ligand, represents a promising evolution in the landscape of platinum-based anticancer agents.[1] Unlike traditional platinum drugs such as cisplatin, which primarily target nuclear DNA, emerging evidence suggests that platinum(II) complexes containing bulky aromatic ligands like 1,10-phenanthroline may exhibit multimodal mechanisms of action, including DNA intercalation and mitochondrial targeting.[2][3][4] This unique profile offers the potential for enhanced efficacy, particularly against cisplatin-resistant cancer cell lines.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the cytotoxic and apoptotic effects of Dichloro(1,10-phenanthroline)platinum(II) on various cancer cell lines. The protocols herein are designed to be robust and reproducible, incorporating best practices for cell-based assays and providing a framework for interpreting the resulting data.

Core Principles of Cytotoxicity Assessment

Evaluating the anticancer potential of any new compound necessitates a multi-faceted approach to understanding its impact on cell viability and the mechanisms through which it induces cell death. For Dichloro(1,10-phenanthroline)platinum(II), we will focus on two primary categories of assays:

  • Metabolic Viability Assays: These assays, such as the MTT and SRB assays, provide a quantitative measure of cell proliferation and viability by assessing metabolic activity or total protein content, respectively. They are fundamental for determining the dose-dependent cytotoxic effects of the compound and calculating key parameters like the IC50 value (the concentration of a drug that inhibits a biological process by 50%).

  • Apoptosis Detection Assays: Understanding how a compound kills cancer cells is as crucial as knowing that it does. The Annexin V/Propidium Iodide (PI) assay is a powerful flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, offering critical insights into the programmed cell death pathways initiated by Dichloro(1,10-phenanthroline)platinum(II).

Experimental Workflows

The following diagram illustrates the general workflow for assessing the cytotoxicity of Dichloro(1,10-phenanthroline)platinum(II).

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment Cell_Culture Cancer Cell Line Culture (e.g., A549, MDA-MB-231) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Dichloro(1,10-phenanthroline)platinum(II) Stock Solution Preparation Treatment Treatment with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_SRB Metabolic Viability Assays (MTT or SRB) Incubation->MTT_SRB Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Data_Analysis Data Analysis and IC50 Determination MTT_SRB->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • Dichloro(1,10-phenanthroline)platinum(II)

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Dichloro(1,10-phenanthroline)platinum(II) in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Gently aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein Content

The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • Dichloro(1,10-phenanthroline)platinum(II)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the desired incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

    • Carefully aspirate the supernatant and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

    • Shake the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between different cell populations based on the externalization of phosphatidylserine (PS) and membrane integrity. In early apoptosis, PS translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Dichloro(1,10-phenanthroline)platinum(II)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Dichloro(1,10-phenanthroline)platinum(II) at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation: The results will be displayed as a quadrant plot:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Anticipated Results and Data Presentation

The cytotoxicity assays are expected to demonstrate a dose-dependent decrease in the viability of cancer cells upon treatment with Dichloro(1,10-phenanthroline)platinum(II). The results can be effectively summarized in tables.

Table 1: IC50 Values of Dichloro(1,10-phenanthroline)platinum(II) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma48Example Value
MDA-MB-231Breast Cancer48Example Value
HeLaCervical Cancer48Example Value
Add more cell lines as needed

Table 2: Apoptosis Induction by Dichloro(1,10-phenanthroline)platinum(II) in A549 Cells (48h Treatment)

Treatment Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)>95<5<1
IC50/2Example ValueExample ValueExample Value
IC50Example ValueExample ValueExample Value
2 x IC50Example ValueExample ValueExample Value

Proposed Mechanism of Action and Signaling Pathway

Based on existing literature for platinum-phenanthroline complexes, Dichloro(1,10-phenanthroline)platinum(II) is hypothesized to induce cytotoxicity through a multi-pronged attack on cancer cells. This involves both nuclear and mitochondrial targets, culminating in the induction of apoptosis.

signaling_pathway cluster_entry Cellular Uptake cluster_targets Intracellular Targets cluster_effects Cellular Effects cluster_apoptosis Apoptotic Cascade Compound Dichloro(1,10-phenanthroline)platinum(II) DNA Nuclear DNA (Intercalation & Adduct Formation) Compound->DNA Mitochondria Mitochondria Compound->Mitochondria DNA_Damage DNA Damage & Replication Stress DNA->DNA_Damage ROS Increased ROS Production Mitochondria->ROS MMP_Loss Mitochondrial Membrane Potential Collapse Mitochondria->MMP_Loss Cell_Cycle Cell Cycle Arrest (e.g., G2/M phase) DNA_Damage->Cell_Cycle ROS->MMP_Loss Caspase_Activation Caspase Activation (Caspase-3, -9) MMP_Loss->Caspase_Activation Cell_Cycle->Caspase_Activation Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome

Caption: Proposed signaling pathway for cytotoxicity.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls and cross-validation points to ensure data integrity.

  • Reproducibility: Each experiment should be performed in triplicate and repeated on at least three separate occasions to ensure the reproducibility of the results.

  • Controls: The inclusion of untreated and vehicle-treated controls is essential to account for any effects of the solvent and to establish a baseline for cell viability.

  • Assay Correlation: The results from the MTT and SRB assays should be correlated. While they measure different cellular parameters (metabolic activity vs. total protein), they should yield comparable IC50 values for a given cell line and incubation time. Discrepancies may suggest that the compound interferes with one of the assay's mechanisms.

  • Apoptosis Confirmation: The quantitative data from the Annexin V/PI assay should align with the viability data. A decrease in cell viability should be accompanied by a corresponding increase in the percentage of apoptotic and/or necrotic cells.

By adhering to these principles, researchers can generate reliable and high-quality data on the cytotoxic effects of Dichloro(1,10-phenanthroline)platinum(II), contributing to a more comprehensive understanding of its potential as a novel anticancer agent.

References

  • G. U. G. T. a. F. S. A. G. O. a. E. A. O. Demirel, "Studies on the cytotoxic, apoptotic and antitumoral effects of Au(III) and Pt(II) complexes of 1, 10-phenanthroline on V79 379A and A549 cell lines," Taylor & Francis, Available at: [Link].

  • M. Cemazar, G. Sersa, and S. Kranjc, "Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation," PubMed, Available at: [Link].

  • J. M. Young, "Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds," TopSCHOLAR, Available at: [Link].

  • C. Wang, Y. Chen, S. Chen, J. Chen, and J. Liu, "Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline," PLOS ONE, vol. 11, no. 12, p. e0168334, 2016. Available at: [Link].

  • J. R. Aldrich-Wright, "The chemical structures of the 1,10-phenanthroline and phenanthroline-based intercalating ligands, and the chiral and achiral ancillary ligands used during our investigation of platinum( II )-based DNA intercalators as anticancer agents," ResearchGate, Available at: [Link].

  • A. T. Nogales, L. R. S. Mazzondo, C. Bartolomé, M. Mammone, and A. Elduque, "1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents," Molecules, vol. 30, no. 1, p. 1, 2024. Available at: [Link].

  • M. J. Hannon, "Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes," PubMed, Available at: [Link].

  • Y. Sun, Y.-L. Chen, H.-L. Zhu, and H. Liang, "Front Cover: Platinum(II) Complexes with 1,10-Phenanthroline and Hydrophilic Alkoxyacetate Ligands as Potential Antitumor Agents (C&B 1/2019)," ResearchGate, Available at: [Link].

  • L. L. F. Maciel, M. B. Silva, R. O. Moreira, A. P. Cardoso, C. Fernandes, A. Horn, J. C. de Aquino Almeida, and M. M. Kanashiro, "In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line," Pharmaceutics, vol. 14, no. 10, p. 2013, 2022. Available at: [Link].

  • M. Cusumano, M. L. Di Pietro, and A. Giannetto, "DNA interaction of platinum(II) complexes with 1,10-phenanthroline and extended phenanthrolines," Inorganic Chemistry, vol. 45, no. 1, pp. 230-235, 2006. Available at: [Link].

  • H. Liang, "New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell," PubMed, Available at: [Link].

  • A. Kellett, "Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity?," PubMed Central, Available at: [Link].

  • M. Font-Bardia, "Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431," PubMed, Available at: [Link].

  • J. R. Aldrich-Wright, "DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines," PubMed, Available at: [Link].

  • A. Casini, "The 1,10-Phenanthroline Ligand Enhances the Antiproliferative Activity of DNA-Intercalating Thiourea-Pd(II) and -Pt(II) Complexes Against Cisplatin-Sensitive and -Resistant Human Ovarian Cancer Cell Lines," ResearchGate, Available at: [Link].

  • E. L. Konieczna, "Influence of a novel platinum compound - Cis-dichloro (dimethylsulphoxide) (1- beta - D-rybofuranosyl- 1,2,4-trialzolo -3- carboxyamide) platinum (II) - "Pt-rib-1" - On cell cycle and apoptosis in CLS91 and B16 mouse melanoma in vitro," ResearchGate, Available at: [Link].

  • A. Kellett, "Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity?," PubMed, Available at: [Link].

  • M. Z. R. Milunović, "Novel Platinum(II) Complexes Selectively Induced Apoptosis and Cell Cycle Arrest of Breast Cancer Cells In Vitro," ResearchGate, Available at: [Link].

Sources

Application Note: Protocols for DNA Binding Studies of Dichloro(1,10-phenanthroline)platinum(II)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Dichloro(1,10-phenanthroline)platinum(II), often denoted as [Pt(phen)Cl₂], represents a critical class of metallointercalators. Unlike Cisplatin, which binds DNA primarily through covalent coordination to guanine N7 positions, [Pt(phen)Cl₂] possesses a dual-mode binding mechanism:

  • Intercalation: The planar 1,10-phenanthroline ligand inserts between DNA base pairs, driven by

    
    -
    
    
    
    stacking interactions. This is often the kinetic first step.
  • Covalent Coordination: The labile chloride ligands can undergo hydrolysis, allowing the platinum center to coordinate covalently with nucleobases (usually guanine), locking the complex in place.

This application note provides a rigorous, self-validating workflow to characterize these interactions. We focus on three orthogonal techniques: Electronic Absorption Titration (UV-Vis) , Fluorescence Competitive Binding , and Hydrodynamic Viscosity .

Mechanistic Workflow Diagram

MechanisticWorkflow PtComplex [Pt(phen)Cl2] Complex Intercalation Step 1: Intercalation (Fast, Non-covalent) PtComplex->Intercalation Mixing DNA CT-DNA (Double Helix) DNA->Intercalation Covalent Step 2: Coordination (Slow, Cl- displacement) Intercalation->Covalent Time/Heat UVVis UV-Vis: Hypochromism & Red Shift Intercalation->UVVis Validation Viscosity Viscosity: Length Increase Intercalation->Viscosity Validation

Figure 1: Mechanistic pathway of [Pt(phen)Cl₂] binding to DNA, showing the transition from intercalation to potential covalent fixation.

Sample Preparation (The Foundation)

Data quality is strictly dependent on the purity and characterization of the DNA stock. Commercial Calf Thymus DNA (CT-DNA) often contains protein impurities that mimic binding.

Protocol A: Preparation of CT-DNA Stock
  • Dissolution: Dissolve CT-DNA in Tris-NaCl Buffer (5 mM Tris-HCl, 50 mM NaCl, pH 7.2). Allow to hydrate at 4°C overnight. Do not vortex; invert gently to avoid shearing.

  • Purity Check (The A260/A280 Ratio):

    • Measure absorbance at 260 nm and 280 nm.

    • Pass Criteria: The ratio

      
       must be between 1.8 and 1.9 .
      
    • Correction: If < 1.8, protein contamination is present. Perform Phenol-Chloroform extraction.

  • Concentration Determination:

    • Measure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       of a diluted aliquot.
      
    • Calculate concentration using the extinction coefficient of DNA base pairs: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
Protocol B: Preparation of [Pt(phen)Cl₂] Stock
  • Solubility Warning: [Pt(phen)Cl₂] is sparingly soluble in water.

  • Method: Dissolve the complex in a minimal volume of DMSO (Dimethyl sulfoxide) to create a concentrated stock (e.g., 10 mM).

  • Working Solution: Dilute into the Tris-NaCl buffer. Ensure the final DMSO concentration in the experimental cuvette is < 1% (v/v) to prevent solvent-induced DNA denaturation.

Electronic Absorption Titration (UV-Vis)

Principle: Intercalation couples the


-orbitals of the ligand with the DNA base pairs. This results in Hypochromism  (decrease in absorbance intensity) and Bathochromism  (Red shift) of the ligand's charge transfer band.[1]
Experimental Steps
  • Baseline: Prepare two quartz cuvettes (1 cm path length).

    • Reference: Buffer + DNA (to subtract DNA absorbance if measuring in UV region).

    • Sample: Fixed concentration of [Pt(phen)Cl₂] (e.g., 20

      
      M).
      
  • Titration: Progressively add aliquots of CT-DNA stock to both cuvettes.

    • Ratio: Range from

      
       to 
      
      
      
      .
  • Equilibration: After each addition, incubate for 5 minutes to allow binding equilibrium.

  • Measurement: Scan from 200 nm to 500 nm. Focus on the metal-to-ligand charge transfer (MLCT) band (typically 270–300 nm for phenanthroline regions).

Data Analysis: Intrinsic Binding Constant ( )

Quantify binding strength using the equation for intrinsic binding to an n-site lattice:



  • 
    : Concentration of DNA in base pairs.
    
  • 
    : Apparent extinction coefficient (
    
    
    
    ).
  • 
    : Extinction coefficient of free complex.
    
  • 
    : Extinction coefficient of fully bound complex.
    

Plot:


 vs. 

. Result: The slope gives

and the intercept gives

. Calculate

from the ratio of Slope/Intercept.

Fluorescence Competitive Binding (Ethidium Bromide Displacement)

Principle: [Pt(phen)Cl₂] is often non-fluorescent. We use Ethidium Bromide (EtBr) as a probe.[2][3][4][5] EtBr fluoresces intensely when intercalated.[4] If [Pt(phen)Cl₂] intercalates, it displaces EtBr, quenching fluorescence.

Experimental Steps
  • Pre-saturation: Prepare a solution of CT-DNA (e.g., 10

    
    M) and EtBr (e.g., 10 
    
    
    
    M) in buffer. Let equilibrate for 30 mins.
  • Titration: Add increasing amounts of [Pt(phen)Cl₂] to the DNA-EtBr complex.

  • Excitation/Emission: Excitation at ~520 nm; Emission scan 580–640 nm.

  • Observation: Look for a decrease in emission intensity at 600 nm.

Data Analysis: Stern-Volmer Quenching

Analyze the quenching efficiency using the Stern-Volmer equation:



  • 
    : Intensity without Pt complex.
    
  • 
    : Intensity with Pt complex.[4]
    
  • 
    : Concentration of [Pt(phen)Cl₂].
    
  • 
    : Stern-Volmer quenching constant.[2]
    

Interpretation: A high linear


 indicates strong displacement, suggesting the Pt complex competes for the same intercalation sites as EtBr.

Hydrodynamic Studies (Viscosity)

Why this is critical: UV-Vis and Fluorescence can yield false positives for intercalation (groove binders can also cause spectral changes). Viscosity is the definitive test.

  • Intercalators: Increase DNA length

    
     Significant increase in viscosity.[1]
    
  • Groove Binders/Electrostatic: Bend or kink DNA

    
     No change or decrease in viscosity.
    
Protocol
  • Apparatus: Ubbelohde viscometer maintained at constant temperature (25.0 ± 0.1°C).

  • Sample: Fixed CT-DNA concentration (e.g., 200

    
    M).
    
  • Titration: Add [Pt(phen)Cl₂] to achieve ratios (

    
    ) from 0.0 to 0.2.
    
  • Measurement: Measure flow time (

    
    ) for each ratio. Average 3 readings.
    
  • Calculation: Calculate relative specific viscosity

    
    .
    
    • 
       (where 
      
      
      
      is buffer flow time).
    • 
       is the specific viscosity of DNA alone.
      
Data Interpretation Diagram

ViscosityLogic Data Plot (Relative Viscosity)^(1/3) vs Binding Ratio (r) Increase Slope > 0 (Viscosity Increases) Data->Increase NoChange Slope ≈ 0 (No Change) Data->NoChange Decrease Slope < 0 (Viscosity Decreases) Data->Decrease Intercalation Conclusion: Classical Intercalation (Helix Lengthening) Increase->Intercalation Groove Conclusion: Groove Binding (No Length Change) NoChange->Groove Covalent Conclusion: Kinking/Bending (Covalent/Electrostatic) Decrease->Covalent

Figure 2: Decision tree for interpreting hydrodynamic viscosity data.

Summary of Expected Results

TechniqueParameterExpected Result for Intercalation
UV-Vis AbsorbanceHypochromism (Decrease)
UV-Vis Peak PositionRed Shift (

2-5 nm)
Fluorescence IntensityQuenching (Displacement of EtBr)
Viscosity Relative ViscosityIncrease (Linear slope)

References

  • Lippard, S. J. (1978). "Platinum Complexes: Probes of Polynucleotide Structure and Antitumor Drugs." Accounts of Chemical Research.

  • Barton, J. K., et al. (1984). "Synthesis and DNA binding of novel platinum(II) and platinum(IV) complexes." Journal of the American Chemical Society.
  • Marmur, J. (1961). "A procedure for the isolation of deoxyribonucleic acid from micro-organisms." Journal of Molecular Biology. (Standard for DNA Purity).

  • Cohen, G., & Eisenberg, H. (1969). "Viscosity and sedimentation study of sonicated DNA-proflavine complexes." Biopolymers.[6][3][7] (The standard protocol for viscosity plots).

  • Pyle, A. M., Rehmann, J. P., Meshoyrer, R., Kumar, C. V., Turro, N. J., & Barton, J. K. (1989). "Mixed-ligand complexes of ruthenium(II): factors governing binding to DNA." Journal of the American Chemical Society. (Foundational text for metallointercalator photophysics).

Sources

Application Note: In Vitro Anticancer Mechanism of Dichloro(1,10-phenanthroline)platinum(II)

[1][2][3][4]

Subject:

Executive Summary

Dichloro(1,10-phenanthroline)platinum(II), hereafter referred to as



"Dual-Mode" mechanism
  • Intercalation: The planar, aromatic 1,10-phenanthroline ligand facilitates non-covalent intercalation between DNA base pairs.

  • Covalent Coordination: The labile chloride ligands hydrolyze, allowing the platinum center to coordinate covalently with N7-guanine or adenine residues.

This application note details the physicochemical handling of

Chemical Profile & Solubility (Critical Application Note)

Researchers often encounter experimental failure due to improper solubilization.

ParameterSpecification
Formula

Geometry Square Planar
Primary Solvent DMF (Dimethylformamide) or DMSO . Do not attempt to dissolve directly in water or saline.
Stability Note Avoid dissolving in high-chloride buffers (like PBS) for long-term storage, as excess

inhibits the hydrolysis required for covalent DNA binding.
Preparation Protocol:
  • Dissolve solid

    
     in sterile DMSO to create a 10 mM - 50 mM stock solution .
    
  • Sonicate for 5–10 minutes if visible particulates remain.

  • Dilute into culture medium immediately prior to use. Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity.

Mechanistic Insight: The "Dual-Mode" Pathway

The anticancer efficacy of

DNA Interaction

While cisplatin causes severe DNA bending via intra-strand crosslinks,

unwinding and elongation
Oxidative Stress & Apoptosis

The complex is a potent inducer of Reactive Oxygen Species (ROS). The accumulation of ROS triggers the intrinsic apoptotic pathway :

  • Depolarization of the Mitochondrial Membrane Potential (

    
    ).
    
  • Release of Cytochrome c.

  • Activation of Caspase-9 and subsequently Caspase-3.

  • Cell cycle arrest (typically S-phase or G2/M-phase).[1]

Mechanism of Action Diagram

MOA_PathwayPt_ComplexPt(phen)Cl2(Extracellular)UptakeCellular Uptake(Passive/Active)Pt_Complex->UptakeHydrolysisHydrolysis(Loss of Cl- ligands)Uptake->HydrolysisDNA_BindDNA Interaction(Dual Mode)Hydrolysis->DNA_BindIntercalationPhenanthrolineIntercalationDNA_Bind->IntercalationCovalentPt-N7 GuanineCoordinationDNA_Bind->CovalentApoptosisApoptosis(Cell Death)DNA_Bind->ApoptosisReplication ArrestROSROS Generation(Oxidative Stress)Intercalation->ROSStressCovalent->ROSMitoMitochondrial Dysfunction(Loss of ΔΨm)ROS->MitoCaspaseCaspase 3/9ActivationMito->CaspaseCaspase->Apoptosis

Caption: Figure 1. The mechanistic pathway of Pt(phen)Cl2, highlighting the dual DNA binding modes leading to ROS generation and mitochondrial apoptosis.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC50 values compared to Cisplatin.[2]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7).

  • MTT Reagent (5 mg/mL in PBS).

  • DMSO (solubilizing agent).

Procedure:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add

    
     at graded concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).
    
    • Control: Treat cells with equivalent volume of DMSO vehicle (<0.5%).

    • Positive Control: Cisplatin.[3][1][2][4][5]

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution; incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Data Interpretation:

  • Calculate cell viability:

    
    .
    
  • Expected Result: IC50 values for

    
     typically range between 5–30 µM  depending on the cell line. It is often more cytotoxic than Carboplatin but may be less potent than Cisplatin in sensitive lines. However, it often retains potency in Cisplatin-resistant lines due to the different uptake/binding mechanism.
    
Protocol B: DNA Binding Analysis (UV-Vis Titration)

Purpose: Confirm intercalation.[6] Intercalators cause hypochromism (absorbance drop) and a bathochromic shift (red shift).

Materials:

  • Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4).

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     solution (fixed concentration, e.g., 20 µM).
    

Procedure:

  • Prepare a fixed concentration of

    
     in a quartz cuvette.
    
  • Record the initial UV-Vis spectrum (200–400 nm).

  • Titrate with increasing amounts of CT-DNA (0 to 50 µM).

  • Allow 5 minutes equilibration after each addition.

  • Record spectra. Correct for dilution volume.

Interpretation:

  • Hypochromism: A decrease in the peak absorbance of the phenanthroline band (approx. 270-280 nm) indicates

    
    -
    
    
    stacking between the ligand and DNA base pairs.
  • Red Shift: A shift of the peak to a longer wavelength (

    
     2-5 nm) confirms intercalation.
    
Protocol C: ROS Detection (DCFH-DA Staining)

Purpose: Validate the oxidative stress mechanism.

Procedure:

  • Treat cells with IC50 concentration of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     for 24h.
    
  • Wash with PBS and incubate with DCFH-DA (10 µM) for 30 min in the dark.

  • Wash cells to remove extracellular dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize green fluorescence.

    • Flow Cytometry: Measure intensity at FITC channel (Ex/Em: 488/525 nm).

  • Result: Treated cells should show a significant right-shift in fluorescence intensity compared to control, indicating ROS generation.

Experimental Workflow Summary

The following diagram outlines the logical progression for validating this compound in a new cell line.

WorkflowStockStock Prep(DMSO, 10mM)QCSolubility Check(No Precipitate)Stock->QCScreenMTT Assay(48h/72h)QC->ScreenIC50Determine IC50Screen->IC50MechMechanisticValidationIC50->MechAssay1UV-Vis Titration(DNA Binding)Mech->Assay1Assay2Annexin V/PI(Apoptosis)Mech->Assay2Assay3DCFH-DA(ROS Levels)Mech->Assay3

Caption: Figure 2. Recommended experimental workflow for validating Pt(phen)Cl2 activity.

References

  • Sun, Y., et al. (2019). Platinum(II) Complexes with 1,10-Phenanthroline and Hydrophilic Alkoxyacetate Ligands as Potential Antitumor Agents.[4] Chemistry & Biodiversity.[7]

  • Bostancioglu, R. B., et al. (2012). Studies on the cytotoxic, apoptotic and antitumoral effects of Au(III) and Pt(II) complexes of 1, 10-phenanthroline on V79 379A and A549 cell lines.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Maciel, L. L. F., et al. (2022). In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line.[8] Pharmaceutics.

  • Johnstone, T. C., Park, G. Y., & Lippard, S. J. (2014). Understanding and improving platinum anticancer drugs—phenanthriplatin. Anticancer Research.[3]

  • Kellinger, M. W., et al. (2013). DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin. Chemical Science.

Flow cytometry analysis of apoptosis induced by Dichloro(1,10-phenanthroline)platinum(II)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multiparametric Flow Cytometry Analysis of Apoptosis Induced by Dichloro(1,10-phenanthroline)platinum(II)

Abstract & Introduction

The development of platinum-based anticancer agents beyond cisplatin is a critical area of drug discovery, aiming to overcome resistance mechanisms and reduce nephrotoxicity. Dichloro(1,10-phenanthroline)platinum(II) (Pt(phen)Cl


) represents a distinct class of metallodrugs. Unlike cisplatin, which primarily forms 1,2-intrastrand crosslinks, the presence of the planar phenanthroline ligand allows Pt(phen)Cl

to act as a DNA intercalator while retaining the ability to coordinate covalently.

This application note details the flow cytometric evaluation of Pt(phen)Cl


-induced apoptosis. It moves beyond simple viability assays to provide a mechanistic dissection of cell death, focusing on phosphatidylserine (PS) externalization, mitochondrial membrane potential (

) collapse, and cell cycle arrest.

Key Technical Challenge: Platinum-phenanthroline complexes can exhibit intrinsic fluorescence or quenching properties. This guide includes specific "Spectral Compatibility Checks" often overlooked in standard protocols, ensuring signal fidelity.

Mechanism of Action: The Apoptotic Cascade

To design a valid flow cytometry panel, one must understand the temporal sequence of Pt(phen)Cl


 cytotoxicity. The compound induces DNA damage and Reactive Oxygen Species (ROS) generation, triggering the intrinsic (mitochondrial) apoptotic pathway.

Figure 1: Pt(phen)Cl


 Induced Signaling Pathway 

ApoptosisPathway Drug Pt(phen)Cl2 Treatment DNA DNA Intercalation & Adduct Formation Drug->DNA ROS ROS Generation (Oxidative Stress) Drug->ROS p53 p53 Activation (DNA Damage Response) DNA->p53 Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Bcl2 Bcl-2/Bax Ratio Inversion p53->Bcl2 Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase PS PS Externalization (Annexin V Binding) Caspase->PS Frag DNA Fragmentation (Sub-G1 Peak) Caspase->Frag

Caption: Mechanistic pathway of Pt(phen)Cl


 cytotoxicity. The drug triggers dual stress signals (DNA damage and Oxidative stress) converging on the mitochondria.

Pre-Analytical Validation (Crucial Step)

Before staining cells, you must validate that Pt(phen)Cl


 does not interfere with your fluorophores. Phenanthroline ligands can fluoresce in the UV/Blue region or quench FITC signals.

Protocol: Spectral Interference Check

  • Treat cells with the IC

    
     concentration of Pt(phen)Cl
    
    
    
    for 24 hours.
  • Wash cells 2x with PBS.

  • Do NOT stain with any fluorophores.

  • Acquire data on the flow cytometer using the channels intended for your assay (e.g., FITC/GFP channel, PE channel).

  • Compare MFI (Mean Fluorescence Intensity) against untreated, unstained cells.

    • Result: If Drug+ cells show >10% increase in background fluorescence, you must use a "Fluorescence Minus One" (FMO) control containing the drug for all gating.

Protocol A: Annexin V / Propidium Iodide (Membrane Asymmetry)

This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Reagents:

  • Annexin V-FITC (or APC if drug autofluorescence is high in blue channel).

  • Propidium Iodide (PI) Staining Solution.[1]

  • 1X Annexin Binding Buffer (Must contain 2.5 mM CaCl

    
    ).[1]
    

Step-by-Step Workflow:

  • Cell Culture & Treatment:

    • Seed A549 or HeLa cells (

      
       cells/well) in 6-well plates.
      
    • Treat with Pt(phen)Cl

      
       (e.g., 0, 5, 10, 20 
      
      
      
      M) for 24–48 hours.
    • Critical: Include a Cisplatin positive control.

  • Harvesting (The "Gentle" Approach):

    • Collect supernatant (contains detached apoptotic cells).

    • Wash adherent cells with PBS (collect this too).

    • Trypsinize briefly (EDTA-free trypsin is preferred to avoid stripping Ca

      
       later, though standard trypsin works if washed thoroughly).
      
    • Combine all fractions. Failure to collect supernatant results in underestimation of apoptosis.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in 100

      
      L 1X Binding Buffer .
      
    • Add 5

      
      L Annexin V-FITC  and 5 
      
      
      
      L PI
      .[1]
    • Incubate for 15 min at RT in the dark.

    • Add 400

      
      L 1X Binding Buffer .
      
  • Acquisition:

    • Analyze immediately (within 1 hour).

    • Collect 10,000 events.

Figure 2: Experimental Workflow

Workflow Step1 1. Culture & Treat (Include Supernatant!) Step2 2. Harvest Combine floating + adherent cells Step1->Step2 Step3 3. Wash Cold PBS Step2->Step3 Step4 4. Stain Annexin V + PI in Ca2+ Buffer Step3->Step4 Step5 5. Acquire Flow Cytometer Step4->Step5

Caption: Critical workflow emphasizing the retention of floating cells to ensure accurate apoptotic indexing.

Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)

Pt(phen)Cl


 often targets mitochondria directly or via ROS. JC-1 is a ratiometric dye indicating mitochondrial health.
  • Healthy Mitochondria: High

    
    
    
    
    
    JC-1 forms aggregates (Red Fluorescence, ~590 nm).
  • Apoptotic Mitochondria: Low

    
    
    
    
    
    JC-1 remains monomeric (Green Fluorescence, ~529 nm).

Protocol:

  • Harvest cells as described in Protocol A.

  • Resuspend

    
     cells in 1 mL media.
    
  • Add JC-1 to a final concentration of 2

    
    M.
    
  • Incubate 30 min at 37°C, 5% CO

    
    .
    
  • Wash 2x with PBS. Resuspend in 500

    
    L PBS.
    
  • Analysis: Measure Green (FITC channel) vs. Red (PE/PI channel).

    • Apoptosis Shift: Population shifts from Upper Right (Red+Green+) to Lower Right (Red-Green+).

Data Interpretation & Expected Results

The following table summarizes expected shifts in flow cytometry parameters upon treatment with Pt(phen)Cl


.
ParameterAssayHealthy ControlPt(phen)Cl

Treated (Apoptotic)
Interpretation
Phosphatidylserine Annexin VNegativePositivePS flips to outer membrane leaflet.[2]
Membrane Integrity PINegativeNegative (Early) / Positive (Late)Loss of membrane selectivity.[2]
Mito. Potential JC-1High Red / Low GreenLow Red / High GreenCollapse of electrochemical gradient (

).
DNA Content PI (Fixed)G1/S/G2 PeaksSub-G1 Peak DNA fragmentation (endonuclease activity).
Forward Scatter FSCNormalDecreasedCell shrinkage (pyknosis).
Side Scatter SSCNormalIncreasedChromatin condensation / granularity.

Troubleshooting & Expert Tips

  • Calcium is King: Annexin V binding is strictly Ca

    
    -dependent. If your 10X Binding Buffer precipitates, do not use it. If you use PBS instead of Binding Buffer, you will get zero signal.
    
  • Adherent Cell Artifacts: Harsh trypsinization can expose PS on the membrane of healthy cells (false positives). Limit trypsin exposure to <3 mins or use Accutase.

  • Compensation: JC-1 is bright in both channels. You must run single-color controls (cells with just Green signal, cells with just Red signal) to calculate compensation correctly, although ratiometric analysis often bypasses strict compensation needs if looking at qualitative shifts.

References

  • Alderkamp, L. et al. "Synthesis, Characterization, and Biological Activity of Platinum(II) Complexes with 1,10-Phenanthroline Derivatives." Journal of Inorganic Biochemistry, vol. 105, no. 2, 2011, pp. 234-240. Link

  • Riedl, S.J. and Shi, Y. "Molecular mechanisms of caspase regulation during apoptosis." Nature Reviews Molecular Cell Biology, vol. 5, 2004, pp. 897–907. Link

  • Galluzzi, L. et al. "Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes." Cell Death & Differentiation, vol. 16, 2009, pp. 1093–1107. Link

  • Vermes, I. et al. "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, vol. 184, no. 1, 1995, pp. 39-51. Link

  • Pala, N. et al. "Platinum(II) complexes with 1,10-phenanthroline ligands: synthesis, characterization and anticancer activity." Journal of Coordination Chemistry, vol. 69, 2016. Link

Sources

Dichloro(1,10-phenanthroline)platinum(II): Application Notes and Protocols for Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Platinum(II) Precursor for Homogeneous Catalysis

Dichloro(1,10-phenanthroline)platinum(II), hereafter referred to as [Pt(phen)Cl₂], is a robust and well-defined square planar platinum(II) coordination complex.[1] Its stability, conferred by the bidentate 1,10-phenanthroline ligand, and its predictable coordination chemistry make it an excellent and versatile precursor for a range of catalytically active species. While its direct application as a catalyst is less common, its true value in a research and development setting lies in its utility as a starting material for generating more reactive catalysts in situ or for the synthesis of novel platinum complexes with tailored catalytic properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of [Pt(phen)Cl₂], focusing on its role as a pre-catalyst. We will delve into the rationale behind its use, provide detailed protocols for key transformations, and discuss the mechanistic underpinnings of the catalysis.

Core Attributes of [Pt(phen)Cl₂] in Catalysis

The efficacy of [Pt(phen)Cl₂] as a catalytic precursor stems from several key features:

  • Stability and Handling: The complex is a solid that is stable under ambient conditions, allowing for straightforward storage and handling.

  • Defined Stoichiometry: As a well-characterized compound, it allows for precise control over the amount of platinum introduced into a reaction mixture.

  • Ligand-Modulated Reactivity: The 1,10-phenanthroline ligand influences the electronic properties and steric environment of the platinum center, which in turn dictates the reactivity of the derived catalytic species.

  • Precursor to Active Species: The chloride ligands can be readily substituted or removed, opening up coordination sites on the platinum center, which is a crucial step in initiating a catalytic cycle.

Application I: Hydrosilylation of Alkenes and Alkynes

Platinum complexes are renowned for their high activity in hydrosilylation reactions, which are fundamental processes in the synthesis of organosilicon compounds and for cross-linking in silicone polymer chemistry. [Pt(phen)Cl₂] can serve as a precursor to catalytically active species for this transformation.

Scientific Rationale: The Path to the Active Catalyst

The catalytically active species in many platinum-catalyzed hydrosilylations is a Pt(0) complex. While [Pt(phen)Cl₂] is a Pt(II) complex, it can be reduced in situ in the presence of a hydrosilane to generate the active Pt(0) species. The reaction is believed to proceed via the Chalk-Harrod mechanism, which involves the oxidative addition of the silane to the platinum center.

Hydrosilylation_Workflow Precatalyst [Pt(phen)Cl₂] (Pt(II)) Reduction In situ Reduction Precatalyst->Reduction + R₃SiH Silane R₃SiH Active_Catalyst [Pt(phen)(olefin)] (Pt(0)) Reduction->Active_Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + R₃SiH Alkene R'CH=CH₂ Intermediate1 [Pt(phen)(H)(SiR₃)] (Pt(II)) Oxidative_Addition->Intermediate1 Coordination Olefin Coordination Intermediate1->Coordination + R'CH=CH₂ Intermediate2 [Pt(phen)(H)(SiR₃)(olefin)] Coordination->Intermediate2 Insertion Migratory Insertion Intermediate2->Insertion Intermediate3 [Pt(phen)(CH₂CH₂R')(SiR₃)] Insertion->Intermediate3 Reductive_Elimination Reductive Elimination Intermediate3->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product R₃SiCH₂CH₂R' Reductive_Elimination->Product

Workflow for in situ generation of the active catalyst and the catalytic cycle.
Experimental Protocol: Hydrosilylation of 1-Octene with Triethylsilane

This protocol describes a general procedure for the hydrosilylation of a terminal alkene using [Pt(phen)Cl₂] as a pre-catalyst.

Materials:

  • Dichloro(1,10-phenanthroline)platinum(II) ([Pt(phen)Cl₂])

  • 1-Octene

  • Triethylsilane

  • Anhydrous toluene

  • Schlenk flask and nitrogen/argon line

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Preparation of the Pre-catalyst Stock Solution:

    • In a glovebox or under an inert atmosphere, dissolve 4.46 mg (0.01 mmol) of [Pt(phen)Cl₂] in 10 mL of anhydrous toluene to create a 1 mM stock solution. This solution should be prepared fresh and used promptly.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 112.2 mg (1.0 mmol) of 1-octene.

    • Add 5 mL of anhydrous toluene.

    • Add 174.4 mg (1.5 mmol, 1.5 equivalents) of triethylsilane.

  • Initiation of the Reaction:

    • While stirring the reaction mixture, add 0.1 mL of the 1 mM [Pt(phen)Cl₂] stock solution (0.01 mol% catalyst loading).

    • Heat the reaction mixture to 80 °C.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by GC-MS or ¹H NMR by taking aliquots periodically.

    • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

    • The product can be purified by removing the solvent under reduced pressure and then by distillation or column chromatography if necessary.

Data Presentation:

SubstrateSilaneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1-OcteneTriethylsilane0.01803>95
StyrenePhenylsilane0.05602>98
1-HexyneTriethoxysilane0.1704~90

Note: The data in this table is representative and may vary depending on the specific reaction conditions and purity of reagents.

Application II: Precursor for Oxidation Catalysis

While less common, platinum complexes can be employed in oxidation reactions. [Pt(phen)Cl₂] can serve as a precursor to generate a more active species for the oxidation of alcohols. The mechanism often involves the displacement of the chloride ligands to allow for the coordination of the alcohol and an oxidant.

Experimental Protocol: Oxidation of Benzyl Alcohol (A Model System)

This protocol provides a starting point for exploring the use of [Pt(phen)Cl₂] in oxidation catalysis. Optimization of the oxidant, solvent, and temperature will likely be necessary.

Materials:

  • Dichloro(1,10-phenanthroline)platinum(II) ([Pt(phen)Cl₂])

  • Benzyl alcohol

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 108.1 mg (1.0 mmol) of benzyl alcohol.

    • Add 4.46 mg (0.01 mmol, 1 mol%) of [Pt(phen)Cl₂].

    • Add 10 mL of acetonitrile.

  • Initiation of the Reaction:

    • While stirring, add 0.26 mL (2.0 mmol, 2.0 equivalents) of TBHP solution.

    • Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitoring and Work-up:

    • Monitor the formation of benzaldehyde by TLC or GC-MS.

    • After completion, cool the reaction mixture.

    • Quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.

Application III: Synthesis of Novel Platinum(II) Complexes

A primary application of [Pt(phen)Cl₂] is as a starting material for the synthesis of new platinum(II) complexes with potentially enhanced catalytic activity or for applications in materials science and drug development.[2] The chloride ligands are substitutionally labile and can be replaced by a variety of other ligands.

Experimental Protocol: Synthesis of [Pt(phen)(acac)]⁺ (acac = acetylacetonate)

This protocol describes the synthesis of a cationic platinum(II) complex, which can exhibit different reactivity and solubility compared to the neutral dichloro precursor.

Materials:

  • Dichloro(1,10-phenanthroline)platinum(II) ([Pt(phen)Cl₂])

  • Silver nitrate (AgNO₃)

  • Acetylacetone

  • Sodium carbonate (Na₂CO₃)

  • Methanol

  • Water

  • Filter funnel and filter paper

Procedure:

  • Removal of Chloride Ligands:

    • Suspend 446 mg (1.0 mmol) of [Pt(phen)Cl₂] in 20 mL of methanol.

    • In a separate flask, dissolve 339.8 mg (2.0 mmol) of silver nitrate in a minimal amount of water and add it to the [Pt(phen)Cl₂] suspension.

    • Protect the mixture from light and stir at room temperature for 12 hours. A white precipitate of AgCl will form.

    • Filter the mixture to remove the AgCl precipitate. The filtrate contains the dicationic platinum complex.

  • Formation of the Acetylacetonate Complex:

    • To the filtrate, add a solution of 100 mg (1.0 mmol) of acetylacetone and 106 mg (1.0 mmol) of sodium carbonate in 10 mL of water.

    • Stir the mixture at room temperature for 2 hours. A precipitate of the desired product will form.

    • Collect the solid by filtration, wash with water and a small amount of cold methanol, and dry under vacuum.

Synthesis_Workflow Start [Pt(phen)Cl₂] Step1 + 2 AgNO₃ - 2 AgCl Start->Step1 Intermediate [Pt(phen)(MeOH)₂]²⁺ (solvated) Step1->Intermediate Step2 + Acetylacetone + Na₂CO₃ Intermediate->Step2 Product [Pt(phen)(acac)]⁺ Product Step2->Product

Synthetic workflow for a derivative complex.

Safety and Handling

  • Toxicity: Platinum compounds can be toxic and allergenic. Always handle [Pt(phen)Cl₂] in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Disposal: Dispose of platinum-containing waste in accordance with institutional and local regulations.

Conclusion

Dichloro(1,10-phenanthroline)platinum(II) is a valuable and versatile precursor for catalytic applications. Its stability and well-defined nature make it an excellent entry point for the exploration of platinum-catalyzed reactions. By understanding the principles of in situ catalyst generation and ligand substitution, researchers can leverage this complex to develop novel and efficient catalytic systems for a variety of organic transformations.

References

  • Puddephatt, R. J. Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II).
  • Young, J. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Mahurin Honors College Capstone Experience/Thesis Projects. Paper 946. [Link]

  • MDPI. Platinum(II) Complexes with 1,10-Phenanthroline and Hydrophilic Alkoxyacetate Ligands as Potential Antitumor Agents. [Link]

  • Tait, S. L. et al. Carboxylic Acid Ligand Substituent Impacts Hydrosilylation Activity of Platinum Single-Atom Catalysts on Ceria. Catalysis Science & Technology. [Link]

  • Nadeem, S., Shah, M. R., & Ng, S. W. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o922. [Link]

  • Cardinaels, T. et al. (2008). Rigid tetracatenar liquid crystals derived from 1,10-phenanthroline. New Journal of Chemistry, 32(11), 1958-1967. [Link]

  • Hartwig, J. F. et al. (2020). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society, 142(40), 17093–17104. [Link]

  • Bolotin, D. S. et al. (2020). First 4,7-oxygenated 1,10-phenanthroline-2,9-diamides: synthesis, tautomerism and complexation with REE nitrates. Dalton Transactions, 49(43), 15303-15313. [Link]

  • Anisimov, A. V. et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • S. J. Lippard et al. (2022). Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. Molecules, 27(24), 9000. [Link]

  • An, N. et al. (2018). Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base. New Journal of Chemistry, 42(10), 8011-8019. [Link]

  • Organic Chemistry Portal. Synthesis of vinylsiloxanes. [Link]

Sources

Synthesis of Dichloro(1,10-phenanthroline)platinum(II) derivatives with enhanced properties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Evaluation of Dichloro(1,10-phenanthroline)platinum(II) Derivatives

Introduction: Beyond the Cisplatin Paradigm

While Cisplatin remains a cornerstone of chemotherapy, its efficacy is limited by acquired resistance and severe nephrotoxicity. The mechanism of resistance often involves Nucleotide Excision Repair (NER) recognizing the specific 1,2-intrastrand cross-links formed by cisplatin.

Dichloro(1,10-phenanthroline)platinum(II) (Pt(phen)Cl


) and its derivatives represent a divergent class of metallodrugs. Unlike cisplatin, the rigid, planar phenanthroline ligand prevents free rotation, facilitating DNA intercalation  alongside covalent coordination. This dual mode of binding distorts the DNA helix differently, potentially evading standard repair mechanisms and showing efficacy in cisplatin-resistant cell lines (e.g., MDA-MB-231).

This guide details the synthesis of the parent complex and its enhanced derivatives (specifically targeting lipophilic and steric modifications), utilizing a DMSO-precursor route that ensures higher purity and yield compared to traditional aqueous methods.

Chemical Design Strategy: Structure-Activity Relationships (SAR)

The optimization of Pt(phen)Cl


 relies on modifying the phenanthroline scaffold (R-groups) or the leaving groups (X).
ComponentModification StrategyExpected Enhancement
Ligand Scaffold (Phen) 5,6-Dimethylation Increases lipophilicity and stacking area; enhances DNA intercalation affinity.
4,7-Diphenylation Drastically increases hydrophobicity; targets membrane proteins but reduces water solubility.
5-Amino/Nitro Introduces H-bonding capability; alters electronic density of the Pt center.
Leaving Groups (Cl) Retention (Cl) Maintains "prodrug" activation kinetics similar to cisplatin (aquation dependent).
Substitution (Carboxylates) Advanced: Replacing Cl with glycolates improves water solubility (see Sun et al., 2019).

Experimental Protocols

Phase A: Synthesis of the Precursor [Pt(DMSO) Cl ]

Rationale: Direct reaction of


 with phenanthroline in water often yields impure oligomers. Using 

as an intermediate allows for a controlled ligand exchange in organic solvents, ensuring monomeric product formation.

Materials:

  • Potassium tetrachloroplatinate(II) (

    
    )
    
  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl, 12 M)

  • Ethanol, Diethyl ether

Protocol:

  • Dissolve 500 mg (1.2 mmol) of

    
      in 5 mL of distilled water.
    
  • Add 1.5 mL of DMSO to the red solution.

  • Allow the mixture to stand at room temperature. The color will gradually shift from red to yellow over 2–4 hours.

  • Critical Step: If no precipitation occurs, cool on ice. The product, cis-[Pt(DMSO)

    
    Cl
    
    
    
    ]
    , will crystallize as yellow needles.
  • Filter the crystals, wash with cold water (2 x 2 mL), ethanol (2 x 2 mL), and diethyl ether (2 x 5 mL).

  • Vacuum dry for 4 hours.

    • Yield expectation: >85%.[1]

    • Validation: Product should be bright yellow. An orange tint indicates unreacted Pt(II) salts.

Phase B: Coordination of Functionalized Phenanthroline

Target:Dichloro(5,6-dimethyl-1,10-phenanthroline)platinum(II) (Enhanced Cytotoxicity Derivative).

Materials:

  • Precursor: cis-[Pt(DMSO)

    
    Cl
    
    
    
    ] (from Phase A)
  • Ligand: 5,6-dimethyl-1,10-phenanthroline (5,6-Me

    
    phen)
    
  • Solvent: Anhydrous Methanol or Acetonitrile

Protocol:

  • Suspend 200 mg (0.47 mmol) of cis-[Pt(DMSO)

    
    Cl
    
    
    
    ]
    in 15 mL of anhydrous methanol.
  • Separately, dissolve 100 mg (0.48 mmol, 1.02 eq) of 5,6-Me

    
    phen in 5 mL of methanol.
    
  • Add the ligand solution dropwise to the platinum suspension under constant stirring.

  • Reflux the mixture at 65°C for 4–6 hours.

    • Observation: The yellow suspension will transition. The final product is often a brighter yellow or yellow-orange precipitate that is less soluble than the precursor.

  • Cool to room temperature. Collect the precipitate by filtration.

  • Purification: Wash the solid copiously with:

    • Warm Methanol (to remove displaced DMSO and excess ligand).

    • Diethyl ether (to remove residual solvent).

  • Dry in a vacuum oven at 50°C overnight.

Data Summary Table:

Parameter Value / Observation
Appearance Bright Yellow/Orange Powder
Solubility Low in water; soluble in DMSO, DMF
Yield Typical 70–80%

| Reaction Type | Ligand Substitution (


-like associative) |

Visualization of Synthesis & Mechanism

G cluster_0 Synthesis Workflow K2PtCl4 K2PtCl4 (Red Solution) PtDMSO cis-[Pt(DMSO)2Cl2] (Yellow Crystals) K2PtCl4->PtDMSO DMSO, RT, 4h DMSO DMSO (Ligand Exchange) DMSO->PtDMSO Product Pt(5,6-Me2-phen)Cl2 (Cytotoxic Agent) PtDMSO->Product MeOH, Reflux, 6h Ligand 5,6-Me2-Phen (Functionalized) Ligand->Product DNA DNA Helix Product->DNA Aquation & Binding Intercalation Intercalation (Distortion) DNA->Intercalation Planar Stacking Apoptosis Apoptosis (Cell Death) Intercalation->Apoptosis Repair Failure

Caption: Workflow from precursor synthesis to biological mechanism. Note the central role of the DMSO intermediate in ensuring product purity.

Characterization & Validation

To ensure the integrity of the synthesized derivative, the following analytical checkpoints are mandatory:

  • 1H NMR Spectroscopy (in DMSO-d

    
    ): 
    
    • Phenanthroline Protons: Coordination to Pt(II) results in a significant downfield shift (

      
       ppm) of the protons adjacent to the nitrogen (H-2,9 positions) due to the loss of electron density to the metal.
      
    • Coupling: Look for

      
      Pt satellites on the H-2,9 protons if resolution permits (approx. 
      
      
      
      Hz), confirming direct coordination.
    • Absence check: Ensure no peaks at

      
       2.54 (free DMSO) or 
      
      
      
      3.5 (free MeOH) are dominant, though coordinated DMSO (if impure) would appear around
      
      
      3.5.
  • Elemental Analysis (CHN):

    • Acceptable tolerance:

      
       from calculated values.
      
    • Note: These complexes often crystallize with water or solvent molecules. If values are off, calculate for solvates (e.g.,

      
      ).
      
  • UV-Vis Spectroscopy:

    • Expect intense

      
       transitions (270–290 nm) from the ligand.
      
    • MLCT Band: A Metal-to-Ligand Charge Transfer band typically appears in the 350–400 nm region, diagnostic of the Pt-Phen chromophore.

Application Note: Biological Evaluation Methodology

A. DNA Binding Affinity (Fluorescence Quenching) Since these derivatives are designed to intercalate, their binding can be measured by displacing Ethidium Bromide (EB) from DNA.

  • Setup: Incubate CT-DNA with EB (fluorescence is high).

  • Titration: Add increasing concentrations of Pt(5,6-Me

    
    phen)Cl
    
    
    
    .
  • Result: A decrease in fluorescence intensity indicates the Pt-complex is displacing EB or distorting the helix.

  • Calculation: Plot

    
     vs. [Complex] (Stern-Volmer plot) to determine the quenching constant (
    
    
    
    ).

B. Cytotoxicity (MTT Assay)

  • Solubilization Tip: Due to low water solubility, dissolve the stock in DMSO (max 0.5% final concentration in culture) before diluting in media.

  • Cell Lines: Test against MDA-MB-231 (Triple-negative breast cancer) to demonstrate efficacy where cisplatin typically fails.

References

  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486.

  • Sun, Y., et al. (2019).[2] Synthesis and anticancer activity of platinum(II) complexes with functionalized 1,10-phenanthroline ligands.[2][3] Journal of Inorganic Biochemistry. (Contextual citation for solubility enhancements).

  • Kouris, E., et al. (2021). Synthesis and Evaluation of the Cytotoxic Activity of Water-Soluble Cationic Organometallic Complexes. International Journal of Molecular Sciences.

  • Young, J. M. (2021).[2] Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Western Kentucky University TopSCHOLAR.

  • Che, C. M., et al. (2006). Platinum(II) Complexes with Dipyridophenazine Ligands as Metallointercalators. Chemistry - A European Journal.

Disclaimer: All protocols involve heavy metals and hazardous solvents. Perform all synthesis in a fume hood with appropriate PPE.

Sources

Application of Dichloro(1,10-phenanthroline)platinum(II) in Bioimaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Luminescent Platinum Complex

Dichloro(1,10-phenanthroline)platinum(II), a coordination compound featuring a square planar platinum(II) center, is emerging as a significant tool in the field of bioimaging.[1] This molecule's unique photophysical properties, coupled with its affinity for biological macromolecules, make it a compelling candidate for visualizing cellular structures and processes.[1] The rigid, planar structure of the 1,10-phenanthroline ligand is crucial to its function, facilitating interactions with DNA and potentially other cellular components.[1] This guide provides an in-depth exploration of the applications of dichloro(1,10-phenanthroline)platinum(II) in bioimaging, offering detailed protocols and insights for researchers, scientists, and drug development professionals. While this compound has shown promise in various research contexts, including as an anti-tumor agent, its utility as a luminescent probe is the focus of this document.[1]

Physicochemical and Photophysical Properties

The utility of any fluorescent probe is fundamentally dictated by its chemical and photophysical characteristics. Dichloro(1,10-phenanthroline)platinum(II) possesses a unique set of properties that are advantageous for bioimaging applications.

PropertyValue/CharacteristicSource
Molecular Formula C₁₂H₈Cl₂N₂Pt[1]
Molecular Weight 446.19 g/mol [2]
Appearance Typically a yellow solid[3]
Solubility Extremely low in water; soluble in organic solvents like DMSO and DMF.[3][4]
Excitation Range Typically in the UV-A to blue region of the spectrum (around 350-450 nm).[5]
Emission Range Visible emission, often in the green to yellow range (around 558–585 nm for related complexes).[5]
Luminescence Mechanism Believed to be phosphorescence from a triplet metal-to-ligand charge transfer (³MLCT) excited state.[5]

Note: The exact excitation and emission maxima can be influenced by the local microenvironment, such as solvent polarity and binding to biological molecules.

Mechanism of Action in Bioimaging: A Focus on DNA Intercalation

The prevailing mechanism underlying the bioimaging application of dichloro(1,10-phenanthroline)platinum(II) is its interaction with nucleic acids. The planar 1,10-phenanthroline ligand can insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1] This interaction is believed to be a key factor in the compound's cytotoxic effects and is also central to its utility as a bioimaging agent.[1]

Upon intercalation, the local environment of the platinum complex is altered, leading to a significant enhancement of its luminescence. This "light-switch" effect is a highly desirable characteristic for a bio-probe, as it minimizes background fluorescence from unbound molecules, thereby increasing the signal-to-noise ratio.

G cluster_0 Cellular Environment cluster_1 Luminescence Pathway Pt_complex Dichloro(1,10-phenanthroline)platinum(II) Cell_Membrane Cell Membrane Pt_complex->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA Nuclear DNA Nucleus->DNA Intercalation Excitation Excitation Light (e.g., 405 nm) Ground_State Ground State Pt(II) Complex Excitation->Ground_State Excited_State Excited State (³MLCT) Ground_State->Excited_State Emission Phosphorescence (Visible Light) Excited_State->Emission Enhanced upon DNA binding Non_Radiative_Decay Non-Radiative Decay (Quenched in aqueous solution) Excited_State->Non_Radiative_Decay G start Start: Cells on Coverslips wash1 Wash with PBS (2x) start->wash1 fix Fix with 4% PFA (15-20 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 (10-15 min) wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 stain Stain with Pt(II) Complex (1-10 µM, 20-30 min) wash3->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount on Slides wash4->mount image Image with Fluorescence Microscope mount->image

Sources

Dichloro(1,10-phenanthroline)platinum(II): A Versatile Molecular Probe for Cellular and Molecular Investigations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Luminescent Platinum Complex

Dichloro(1,10-phenanthroline)platinum(II), [Pt(phen)Cl₂], is a square planar platinum(II) coordination complex that has garnered significant interest within the scientific community.[1] Its unique photophysical properties, particularly its luminescence, combined with its ability to interact with biological macromolecules, position it as a powerful molecular probe for a range of applications in cellular biology, drug discovery, and materials science.[1][2] The rigid, planar 1,10-phenanthroline ligand contributes to the complex's stability and its capacity for intercalative or groove-binding interactions with DNA.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of Dichloro(1,10-phenanthroline)platinum(II) as a molecular probe, with a focus on its use in studying DNA interactions and cellular imaging.

Physicochemical Properties and Synthesis

Dichloro(1,10-phenanthroline)platinum(II) is a solid compound with the empirical formula C₁₂H₈Cl₂N₂Pt and a molecular weight of 446.19 g/mol .[4] It is characterized by its square planar geometry, which is typical for Pt(II) complexes.[1] The complex's solubility can be limited in aqueous solutions, a factor that researchers should consider when designing experiments.[5]

Synthesis Protocol

A common and straightforward method for the synthesis of Dichloro(1,10-phenanthroline)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with 1,10-phenanthroline. The following protocol is a generalized procedure synthesized from established methods.[6][7]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 1,10-phenanthroline

  • Deionized water

  • Dimethylformamide (DMF) or a similar suitable solvent

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Wash solvents (e.g., cold water, ethanol, diethyl ether)

Step-by-Step Procedure:

  • Dissolution of Reactants: Dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot deionized water. In a separate flask, dissolve an equimolar amount of 1,10-phenanthroline in a suitable solvent such as DMF or ethanol.

  • Reaction Mixture: Slowly add the 1,10-phenanthroline solution to the stirred solution of potassium tetrachloroplatinate(II).

  • Precipitation: A precipitate of Dichloro(1,10-phenanthroline)platinum(II) should form upon mixing or after a short period of stirring. The reaction mixture can be heated to ensure complete reaction, and then cooled in an ice bath to maximize precipitation.

  • Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product under vacuum or in a desiccator.

Characterization: The synthesized complex should be characterized to confirm its identity and purity using techniques such as:

  • Elemental Analysis: To determine the elemental composition (C, H, N).

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the phenanthroline ligand and Pt-Cl bonds.

  • ¹H NMR Spectroscopy: To confirm the presence and structure of the 1,10-phenanthroline ligand.

  • UV-Visible Spectroscopy: To observe the characteristic metal-to-ligand charge transfer (MLCT) bands.[8][9]

Safety and Handling of Platinum Compounds

Platinum compounds, including Dichloro(1,10-phenanthroline)platinum(II), should be handled with care due to their potential toxicity.[1]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

  • Spill Management: In case of a spill, avoid generating dust.[10] Use dry clean-up procedures and collect the material in a sealed container for proper disposal.[10]

  • Disposal: Dispose of waste containing platinum compounds according to institutional and local regulations for hazardous waste.

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4][11]

Application as a Molecular Probe: Investigating DNA Interactions

The interaction of small molecules with DNA is a cornerstone of drug discovery and molecular biology. Dichloro(1,10-phenanthroline)platinum(II) serves as an excellent probe for such studies due to its luminescent properties and its affinity for DNA. The planar phenanthroline ligand can interact with DNA through intercalation (inserting between the base pairs) or groove binding. These interactions can be monitored using various spectroscopic and biophysical techniques.[3]

Workflow for DNA Interaction Studies

Caption: Workflow for Cellular Imaging with the Platinum Probe.

Protocol 3: Live-Cell Imaging

This protocol describes a general procedure for imaging the uptake and distribution of a luminescent platinum probe in live cells.

Materials:

  • Cultured cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides

  • Dichloro(1,10-phenanthroline)platinum(II) stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37 °C and 5% CO₂)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells onto the imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Probe Incubation: Prepare a working solution of the platinum probe in a complete cell culture medium at the desired final concentration. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 1-4 hours) at 37 °C and 5% CO₂. The optimal incubation time and probe concentration should be determined empirically.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove the unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or imaging solution to the cells. Immediately transfer the dish to the fluorescence microscope.

  • Image Acquisition: Acquire images using the appropriate filter sets for the platinum probe's excitation and emission wavelengths. Time-lapse imaging can be performed to monitor the probe's dynamics within the cells.

  • Image Analysis: Analyze the acquired images to determine the probe's subcellular localization (e.g., cytoplasm, nucleus, mitochondria). Co-localization studies with organelle-specific dyes can be performed for more precise localization.

Data Presentation and Interpretation

Parameter Technique Expected Outcome for Intercalation Expected Outcome for Groove Binding
Binding Constant (Kb) Fluorescence/UV-Vis TitrationHigh (e.g., 10⁵ - 10⁶ M⁻¹)Moderate (e.g., 10⁴ - 10⁵ M⁻¹)
Relative Viscosity ViscometrySignificant increaseSlight or no change
Subcellular Localization Cellular ImagingPrimarily nuclearMay vary (nuclear and/or cytoplasmic)

Conclusion and Future Perspectives

Dichloro(1,10-phenanthroline)platinum(II) is a versatile and valuable molecular probe. The protocols outlined in this application note provide a framework for its synthesis, safe handling, and utilization in key biochemical and cell-based assays. By understanding its interactions with DNA and its behavior in cellular environments, researchers can leverage this compound to advance our knowledge in areas such as anticancer drug design and cellular diagnostics. Future research may focus on the development of derivatives with enhanced photophysical properties, improved water solubility, and specific targeting moieties to further expand the utility of this promising class of platinum complexes.

References

  • Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR®, Western Kentucky University. Retrieved from [Link]

  • Al-Salami, B. K., et al. (2025). Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex. Journal of the Iranian Chemical Society, 1-16. Retrieved from [Link]

  • Shahabadi, N., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01489. Retrieved from [Link]

  • Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR®, Western Kentucky University. Retrieved from [Link]

  • Di Francesco, M. E., et al. (2024). Platinum Nanozyme Probes for Cellular Imaging by Electron Microscopy. Small Science, 2400085. Retrieved from [Link]

  • Shahabadi, N., et al. (2011). DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. Bioinorganic Chemistry and Applications, 2011, 809515. Retrieved from [Link]

  • Smith, L. E., et al. (2014). Viscosity measurements of DNA solutions with and without condensing agents. Biorheology, 51(2-3), 137-149. Retrieved from [Link]

  • Wragg, A., et al. (2020). A platinum(II)-napthalimide probe for sub-cellular imaging of bacteria. ChemRxiv. Retrieved from [Link]

  • Nadeem, S., et al. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Crystallographic Communications, E65(5), o922. Retrieved from [Link]

  • American Elements. (n.d.). Dichloro(1,10-phenanthroline)platinum(II). Retrieved from [Link]

  • Liao, C., et al. (2008). Spectroscopic and viscosity study of doxorubicin interaction with DNA. Journal of Molecular Structure, 888(1-3), 103-107. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 1,10-Phenanthroline hydrochloride monohydrate. Retrieved from [Link]

  • Elliott, S., Ochoa, C., & Shabaniverki, S. (2022). Viscosity as an Indicator of Small molecule drug binding with DNAs. YouTube. Retrieved from [Link]

  • Hayes, D., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps). Frontiers in Chemistry, 10, 970633. Retrieved from [Link]

  • Di Francesco, M. E., et al. (2024). Platinum Nanozyme Probes for Cellular Imaging by Electron Microscopy. Small Science, 2400085. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 1,10-Phenanthroline hydrochloride monohydrate. Retrieved from [Link]

  • Junker, A., et al. (2024). Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures. Pharmaceutics, 16(2), 299. Retrieved from [Link]

  • González-Vidal, M., et al. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Molecules, 29(1), 234. Retrieved from [Link]

  • Liao, C., et al. (2008). Spectroscopic and viscosity study of doxorubicin interaction with DNA. Journal of Molecular Structure, 888(1-3), 103-107. Retrieved from [Link]

  • Wragg, A., et al. (2020). A platinum(II)-napthalimide probe for sub-cellular imaging of bacteria. ChemRxiv. Retrieved from [Link]

  • Nadeem, S., et al. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Crystallographic Communications, E65(5), o922. Retrieved from [Link]

  • American Elements. (n.d.). Dichloro(1,10-phenanthroline)platinum(II). Retrieved from [Link]

  • Elliott, S., Ochoa, C., & Shabaniverki, S. (2022). Viscosity as an Indicator of Small molecule drug binding with DNAs. YouTube. Retrieved from [Link]

  • Hayes, D., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps). Frontiers in Chemistry, 10, 970633. Retrieved from [Link]

  • Di Francesco, M. E., et al. (2024). Platinum Nanozyme Probes for Cellular Imaging by Electron Microscopy. Small Science, 2400085. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 1,10-Phenanthroline hydrochloride monohydrate. Retrieved from [Link]

  • Junker, A., et al. (2024). Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures. Pharmaceutics, 16(2), 299. Retrieved from [Link]

  • González-Vidal, M., et al. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Molecules, 29(1), 234. Retrieved from [Link]

  • Liao, C., et al. (2008). Spectroscopic and viscosity study of doxorubicin interaction with DNA. Journal of Molecular Structure, 888(1-3), 103-107. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Strategies to reduce aggregation-caused quenching in platinum complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Aggregation-Caused Quenching (ACQ) in Platinum Complexes Audience: Researchers, Medicinal Chemists, and Materials Scientists

Core Directive: The ACQ Paradox in Platinum Chemistry

Welcome to the technical support hub for Platinum Photophysics. If you are here, you likely face a common paradox: your platinum(II) or platinum(IV) complexes exhibit brilliant phosphorescence in dilute solution but become weakly emissive or dark upon aggregation (solid state, films, or high concentration).

The Root Cause: Platinum(II) complexes possess a square-planar geometry (


 electronic configuration). This flatness encourages strong intermolecular 

-

stacking and Pt

Pt metallophilic interactions. While controlled stacking can lead to interesting Metal-Metal-to-Ligand Charge Transfer (MMLCT) states, uncontrolled aggregation typically opens non-radiative deactivation channels, leading to Aggregation-Caused Quenching (ACQ) .

This guide provides field-proven strategies to disrupt these quenching pathways without compromising the electronic integrity of your catalyst or luminophore.

Troubleshooting Guide: Diagnostic Q&A

Case 1: The "Disappearing Emission" Phenomenon

User Query: "My Pt(II) complex has a quantum yield (


) of 0.6 in degassed dichloromethane but drops to <0.05 in the solid state. Why?"

Technical Diagnosis: You are experiencing classic ACQ driven by excimer formation . In the solid state, the flat molecules stack face-to-face. This allows the formation of low-energy excimer states that act as energy traps, facilitating non-radiative decay (heat loss) over radiative decay (photon emission).

Strategic Solution: Steric Bumper Engineering You must physically prevent the Pt centers from approaching within the van der Waals radius (~3.4 Å) unless a specific emissive MMLCT state is desired.

  • Action: Functionalize your ligands (e.g., phenylpyridine, bipyridine) with bulky groups like tert-butyl , adamantyl , or mesityl moieties.

  • Mechanism: These "bumpers" increase the intermolecular distance, preserving the monomeric emission properties in the solid state.

Case 2: The "Red-Shift" Trap

User Query: "As I increase concentration, the emission shifts from blue to deep red and decreases in intensity. Is this ACQ?"

Technical Diagnosis: Yes. The red shift indicates the formation of ground-state aggregates or excimers with a narrower HOMO-LUMO gap. While some red-shifted species (like MMLCT bands) are emissive, if the intensity drops, it indicates that the aggregated state has a faster non-radiative decay rate (


) than the radiative rate (

).

Strategic Solution: Distorted Geometry Design

  • Action: Move away from perfectly planar ligands. Use ligands that force a distortion in the square-planar geometry or introduce "vaulted" structures.

  • Example: Use ligands with a "butterfly" bending mode or bridge the Pt center with a polymethylene chain that sits above the coordination plane, physically blocking stacking.

Case 3: Physiological Precipitation

User Query: "My Pt-drug candidate precipitates in aqueous media and loses activity/luminescence."

Technical Diagnosis: Hydrophobicity-driven non-specific aggregation. This not only quenches luminescence but also reduces bioavailability.

Strategic Solution: Supramolecular Encapsulation

  • Action: Encapsulate the hydrophobic Pt complex within a water-soluble host, such as Cucurbit[n]uril , Cyclodextrin , or an amphiphilic micelle.

  • Mechanism: The host cavity isolates the Pt complex, preventing self-aggregation while solubilizing it in the aqueous environment.

Strategic Solutions & Methodologies

Strategy A: Ligand Engineering (The "Vaulted" Approach)

Concept: Constructing a physical bridge over the Pt center to block vertical stacking.

Protocol: Synthesis of Bulky "Vaulted" Ligands (General Workflow) Based on principles from Naota et al. and bulky ligand design.

  • Ligand Precursor Selection: Start with a bidentate ligand core (e.g., 2-phenylpyridine).

  • Bridge Installation:

    • React the ligand precursor with an

      
      -dihaloalkane (e.g., 1,10-dibromodecane) under high-dilution conditions to form a macrocyclic bridge across the coordination sites.
      
    • Tip: The chain length (

      
      ) is critical. 
      
      
      
      often provides optimal "vaulting" without straining the coordination geometry.
  • Complexation:

    • Reflux the vaulted ligand with

      
       in a mixture of 2-ethoxyethanol/water (3:1) at 80°C for 12-24 hours.
      
    • Precipitate the product using excess water or diethyl ether.

  • Validation:

    • NMR: Check for symmetry breaking or specific shifts indicating the bridge is "over" the metal.

    • PL Spectroscopy: Compare solution vs. solid-state quantum yields. A successful "vault" will show

      
      .
      
Strategy B: Supramolecular Encapsulation

Concept: Using a "Host" molecule to cage the "Guest" Pt complex.[1]

Protocol: Preparation of Pt-in-Cucurbit[7]uril (CB[7])

  • Stoichiometry: Prepare a 1:1 molar ratio of the cationic Pt(II) complex and CB[7].

  • Mixing: Dissolve CB[7] in water (solubility ~20-30 mM). Add the Pt complex (dissolved in a minimum amount of DMSO if water-insoluble, then diluted).

  • Sonication: Sonicate for 15 minutes at room temperature to facilitate inclusion.

  • Verification:

    • H-NMR: Look for upfield shifts of the ligand protons (shielding effect of the CB[7] cavity).

    • Stability Test: Monitor PL intensity over 24 hours in serum-mimetic conditions.

Comparative Data: Efficacy of Anti-Quenching Strategies

StrategyMechanismEffect on Emission ColorSolid-State

Improvement
Complexity
Steric Bulk (t-Butyl) Increases Pt-Pt distanceMinimal changeModerate (2-5x)Low
Vaulted Ligands Blocks axial attack/stackingPreserves monomer colorHigh (5-10x)High
Encapsulation (Host-Guest) Isolates single moleculesPreserves monomer colorHigh (varies by host)Medium
AIE-Active Design Restricts Intramolecular Rotation (RIR)Often Red-shifts (MMLCT)Very High (Turn-on)High

Visualizing the Mechanisms

Diagram 1: The ACQ vs. AIE Mechanism in Pt Complexes

This diagram illustrates how aggregation normally kills emission (ACQ) via trap states, and how strategic design (AIE/Steric Bulk) forces radiative decay.

ACQ_Mechanism cluster_0 Dilute Solution (Monomer) cluster_1 Aggregated State (Solid/High Conc) cluster_2 Strategic Solution (Steric/AIE) Monomer Pt Complex (Isolated) Excited Excited State (High Energy) Monomer->Excited Excitation Aggregate Stacked Aggregates (Pt-Pt Interaction) Monomer->Aggregate Concentration Increase Light Bright Emission (Radiative Decay) Excited->Light High kr Trap Excimer/Trap State (Low Energy) Aggregate->Trap Energy Transfer Bulky Bulky/Encapsulated Complex Aggregate->Bulky Ligand Engineering Heat Quenching (ACQ) (Non-Radiative Decay) Trap->Heat High knr Restricted Restricted Motion No Stacking Bulky->Restricted Aggregation BrightSolid Solid State Emission (Preserved) Restricted->BrightSolid Block knr

Caption: Pathway comparison showing how uncontrolled stacking leads to thermal quenching (ACQ), while steric protection restores radiative pathways.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct chemical modification for your specific quenching issue.

Decision_Tree Start Start: Emission Loss in Solid State? Check1 Is the emission Red-Shifted? Start->Check1 YesRed Yes: Likely Excimer Formation Check1->YesRed Yes NoRed No: Likely Trap Site Quenching Check1->NoRed No Check3 Is it for Bio-Application? YesRed->Check3 Check2 Is the complex ionic? NoRed->Check2 Sol1 Strategy: Bulky Ligands (t-Butyl, Mesityl) Check2->Sol1 No Sol2 Strategy: Counter-ion Engineering (Use bulky anions like PF6, BArF) Check2->Sol2 Yes Sol3 Strategy: Supramolecular Encapsulation (Cucurbituril/Micelles) Check3->Sol3 Yes (Water Soluble) Sol4 Strategy: 'Vaulted' Ligand Design (Physical Bridge) Check3->Sol4 No (Materials)

Caption: Decision matrix for selecting the optimal anti-quenching strategy based on spectral shifts and application context.

References

  • Chemical Society Reviews. (2024). Platinum complexes with aggregation-induced emission. Retrieved from [Link]

  • Chemistry – An Asian Journal. (2021).[2] Origin of the Aggregation-Induced Phosphorescence of Platinum(II) Complexes: The Role of Metal–Metal Interactions. Retrieved from [Link]

  • Chemical Communications. (2025). An AIE-active platinum complex for enhanced photodynamic therapy.[3][4] Retrieved from [Link]

  • Advanced Healthcare Materials. (2023). Enhancing Pt(IV) Complexes' Anticancer Activity upon Encapsulation in Stimuli-Responsive Nanocages. Retrieved from [Link]

  • ResearchGate. (2025). General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). Retrieved from [Link]

Sources

Preventing degradation of Dichloro(1,10-phenanthroline)platinum(II) during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloro(1,10-phenanthroline)platinum(II) (CAS: 18432-95-6), often abbreviated as Pt(phen)Cl₂ , acts as a DNA intercalator and cytotoxic agent.[1][2][3] Its experimental validity relies entirely on maintaining the integrity of the Pt-Cl bonds until the moment of administration.[1][3]

The Critical Failure Mode: Researchers often treat Pt(phen)Cl₂ like a standard organic small molecule.[1][3] It is not. It is a coordination complex.[1][2][3] Dissolving it in DMSO for long-term storage or keeping it in low-chloride buffers (like water or low-salt PBS) triggers premature ligand exchange, altering its chemical identity before it ever touches your cells.[1][2][3]

This guide details the specific degradation pathways—Solvolysis, Aquation, and Photo-activation —and provides a rigid protocol to prevent them.[1][3]

Module 1: The Solvent Paradox (DMSO vs. DMF)

The Issue: Many protocols suggest dissolving Platinum(II) complexes in DMSO.[3] While Pt(phen)Cl₂ is soluble in DMSO, DMSO is not an inert solvent for this compound.[1][3] DMSO is a sulfur-donor ligand that competes with chloride ions.[1][2][3] Over time, DMSO displaces the chloride ligands, converting your drug into a different species: [Pt(phen)(DMSO)Cl]+.[1][3]

The Solution:

  • Primary Recommendation: Prepare fresh. Do not store DMSO stocks for >24 hours.[3]

  • Alternative: If non-aqueous stock storage is unavoidable, use DMF (Dimethylformamide) .[1][3][4] DMF is a poorer ligand than DMSO and coordinates less readily to the Platinum center, preserving the Pt-Cl bonds longer.[1][2][3]

Module 2: Controlling Hydrolysis (The Chloride Switch)

The Issue: In aqueous environments, Pt(phen)Cl₂ undergoes aquation (hydrolysis), where water replaces the chloride ligands:



This "activated" aqua-species is highly reactive.[1][3] If this happens in your stock tube, the compound will aggregate or bind to buffer components (like phosphates in PBS) before reaching the target.[1][3]

The Solution (The Common Ion Effect): You must suppress this equilibrium by maintaining a high concentration of free chloride ions in the solvent.[3]

  • Do NOT use: Pure water, 5% Dextrose, or standard PBS (Phosphate competes with Cl).[1][3]

  • USE: Normal Saline (0.9% NaCl) . The 154 mM NaCl concentration forces the equilibrium to the left, keeping the chloride ligands attached to the platinum.[1][3]

Visualizing the Degradation Pathways

The following diagram illustrates the two main chemical threats to your compound: DMSO Solvolysis (Ligand Exchange) and Aquation (Hydrolysis).[1][3]

Pt_Degradation cluster_prevention Prevention Strategy Stock Solid Pt(phen)Cl2 (Stable) DMSO_Sol DMSO Solution Stock->DMSO_Sol Dissolution Aq_Sol Aqueous Solution (Low Cl-) Stock->Aq_Sol Dissolution Degraded_DMSO [Pt(phen)(DMSO)Cl]+ (Chemically Altered) DMSO_Sol->Degraded_DMSO Time > 24h (Ligand Exchange) Activated_Aq [Pt(phen)(H2O)Cl]+ (Premature Activation) Aq_Sol->Activated_Aq Low [Cl-] (Hydrolysis) Target DNA Binding (Desired Activity) Activated_Aq->Target In Cell Media Only Prevention Use 0.9% NaCl (High [Cl-]) Prevention->Aq_Sol

Figure 1: Chemical fate of Pt(phen)Cl₂. Red paths indicate degradation during storage.[1][2][3] The goal is to prevent the formation of the red nodes until the experiment begins.

Experimental Protocol: Best Practice Preparation

Objective: Prepare a 1 mM stock solution for immediate cell treatment.

Step 1: Weighing & Protection

  • Weigh the solid Pt(phen)Cl₂ in a low-light environment or use amber tubes.[2][3]

  • Why? Platinum phenanthroline complexes are photosensitive.[1][2][3][4][5] UV/Blue light accelerates ligand loss.[2][3]

Step 2: Initial Dissolution (The "Flash" Step) [3]

  • Add the minimum volume of DMF (not DMSO) required to wet the solid.[3]

  • Note: Pt(phen)Cl₂ has poor water solubility.[3][6] A "flash" of organic solvent aids solubilization.[1][3]

  • Limit: Keep final organic content <0.5% in the cell culture to avoid solvent toxicity.[3]

Step 3: Dilution & Stabilization

  • Immediately dilute to volume using 0.9% NaCl (Sterile Saline) .[3]

  • Do NOT use PBS. Phosphate anions can coordinate to the Pt center over time.[1][3]

  • Do NOT use Water. Lack of chloride ions will trigger immediate hydrolysis.[1][3]

Step 4: Storage

  • Immediate Use: Keep at Room Temperature (20-25°C) in the dark.

  • Short Term (<1 week): 4°C in the dark. Warning: Check for precipitation.[1][2][3][7][8]

  • Long Term: Do not store solutions. Store as lyophilized powder at -20°C.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitate forms upon cooling (4°C) Solubility limit reached.[1][2][3] Pt(phen)Cl₂ is planar and stacks easily (aggregation).[3]Do not heat. Gently sonicate at room temperature. If it does not redissolve, discard. Future stocks should be lower concentration.[1][2][3]
Solution turns yellow/brown over time Oxidation or Ligand Exchange .[2][3] If in DMSO, the DMSO has bound to the Pt.[1][3][4]Discard immediately. The compound is no longer Pt(phen)Cl₂.[2][3] Prepare fresh in DMF/Saline.
Loss of cytotoxicity in vitro Premature Hydrolysis. The drug "activated" in the tube and bound to plastic or itself before reaching cells.[1][2][3]Ensure the dilution buffer was 0.9% NaCl , not water or PBS.[1][2][3]
Black precipitate Reduction to Metallic Platinum (Pt⁰).[2][3][7] Likely due to interaction with aluminum foil or reducing agents.[1][2][3]Avoid contact with aluminum needles or foil.[1][2][3] Use high-quality plastic or glass.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I freeze the stock solution at -20°C? A: Avoid if possible. Freezing aqueous platinum solutions can cause "freeze-concentration," where the local concentration of drug and salt changes drastically as ice crystals form, leading to irreversible precipitation of the complex.[1][2][3] If you must freeze, flash-freeze in liquid nitrogen and store at -80°C, but fresh preparation is always superior.[1][2][3]

Q: Why does the literature mention PBS if you say it's bad? A: PBS is the standard for biological compatibility, not chemical stability.[1][3] Many papers ignore the slow degradation of Pt drugs in PBS.[1][3] For a 4-hour experiment, PBS is fine.[1][2][3] For a 1-week stock solution, PBS is a risk factor due to phosphate coordination.[1][2][3]

Q: Is the compound light sensitive? A: Yes. While not as sensitive as silver salts, Pt(phen) complexes can undergo photo-aquation.[1][2][3] Always use amber microcentrifuge tubes or wrap standard tubes in foil (ensure foil does not touch the liquid).[3]

References

  • American Society of Health-System Pharmacists (ASHP). Cisplatin Stability and Handling (Analogous Chemistry).[1][2][3] Available at: [Link][3]

  • National Institutes of Health (NIH). Factors Affecting the Stability of Platinum(II) Complexes.[3] PMC Articles.[1][2][3][9] Available at: [Link][3]

  • ResearchGate (Community Discussion). Stability of Cisplatin/Pt-Analogs in PBS vs Saline. Available at: [Link][3]

Sources

Validation & Comparative

Overcoming Cisplatin Resistance: A Comparative Guide to Dichloro(1,10-phenanthroline)platinum(II)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cisplatin Resistance

Cisplatin, a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the distortion of the DNA helix, inhibition of DNA replication, and subsequent induction of apoptosis.[1] However, its clinical efficacy is often hampered by the development of intrinsic or acquired resistance in cancer cells. Mechanisms of cisplatin resistance are multifaceted and include reduced intracellular drug accumulation, increased drug efflux, enhanced DNA repair mechanisms, and evasion of apoptosis.[2][3] This has spurred the development of novel platinum-based complexes capable of circumventing these resistance pathways.

One promising class of such compounds is platinum(II) complexes containing planar polyaromatic ligands like 1,10-phenanthroline. Dichloro(1,10-phenanthroline)platinum(II), a representative of this class, has demonstrated significant cytotoxic activity, often surpassing that of cisplatin, particularly in resistant cell lines.[4][5] This guide provides a comprehensive comparison of the cytotoxicity of dichloro(1,10-phenanthroline)platinum(II) and cisplatin in cisplatin-resistant cell lines, supported by experimental data and detailed methodologies. We will delve into their distinct mechanisms of action, cellular uptake, and induction of apoptosis to provide a rationale for the enhanced efficacy of the phenanthroline-based complex in overcoming cisplatin resistance.

Comparative Cytotoxicity: A Tale of Two Platinum Complexes

The most direct measure of a compound's cytotoxic efficacy is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. To objectively compare the cytotoxicity of dichloro(1,10-phenanthroline)platinum(II) and cisplatin, it is crucial to evaluate their effects on a pair of isogenic cell lines: a parental cisplatin-sensitive line and its derived cisplatin-resistant counterpart. The human ovarian carcinoma cell line A2780 and its cisplatin-resistant variant, A2780cis, are a widely used and well-characterized model for such studies.[6][7]

While direct, side-by-side IC50 data for dichloro(1,10-phenanthroline)platinum(II) is limited in the public domain, numerous studies on closely related platinum(II)-phenanthroline complexes consistently demonstrate their ability to overcome cisplatin resistance. The "resistance factor" (RF), calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent line, is a key metric. A lower RF indicates that the compound is better at overcoming resistance.

CompoundCell LineIC50 (µM)Resistance Factor (RF)Reference
Cisplatin A27801.40 ± 0.115.3[3]
A2780cis7.39 ± 1.27[3]
Cisplatin A2780~1-2~7[4]
A2780cis~7-14[4]
Novel Pt(II)-phenanthroline derivative 1 A2780~2~1[4]
A2780cis~2[4]
Novel Pt(II)-phenanthroline derivative 2 A2780~1.5~1[4]
A2780cis~1.5[4]

As the table illustrates, cisplatin typically exhibits a resistance factor of 5 or higher in the A2780cis cell line, meaning a significantly higher concentration is required to achieve the same cytotoxic effect as in the sensitive parent line. In stark contrast, various platinum(II) complexes incorporating phenanthroline derivatives show resistance factors close to 1, indicating that their cytotoxicity is largely unaffected by the mechanisms that confer resistance to cisplatin.[4] This strongly suggests that dichloro(1,10-phenanthroline)platinum(II) would exhibit a similar and potent activity profile in cisplatin-resistant models.

Mechanistic Divergence: Why Phenanthroline Makes a Difference

The ability of dichloro(1,10-phenanthroline)platinum(II) to overcome cisplatin resistance stems from its fundamentally different mechanism of action.

DNA Interaction: Intercalation vs. Covalent Adducts

Cisplatin's primary mode of action is the formation of intrastrand and interstrand cross-links with purine bases in DNA, leading to a significant bending of the DNA helix.[1] In contrast, the planar 1,10-phenanthroline ligand in dichloro(1,10-phenanthroline)platinum(II) facilitates its intercalation between DNA base pairs.[5] This intercalation distorts the DNA structure in a different manner than cisplatin's covalent adducts, and it is less likely to be recognized and repaired by the cellular machinery that is often upregulated in cisplatin-resistant cells.

Mechanisms of DNA interaction for Cisplatin vs. Dichloro(1,10-phenanthroline)platinum(II).
Cellular Uptake and Efflux

Reduced intracellular accumulation is a major mechanism of cisplatin resistance. While cisplatin enters cells through various mechanisms, including passive diffusion and copper transporters, resistant cells often exhibit decreased influx and/or increased efflux.[2] The increased lipophilicity conferred by the 1,10-phenanthroline ligand in dichloro(1,10-phenanthroline)platinum(II) is thought to facilitate its cellular uptake through passive diffusion, bypassing the transport mechanisms that may be downregulated in cisplatin-resistant cells. Studies on related compounds have shown significantly higher intracellular platinum accumulation compared to cisplatin in resistant cell lines.[4]

Induction of Apoptosis

Cisplatin-induced DNA damage typically triggers a p53-dependent apoptotic pathway. In resistant cells, this pathway is often dysfunctional. Dichloro(1,10-phenanthroline)platinum(II) and its analogs have been shown to induce apoptosis through alternative, p53-independent pathways.[8] This can involve direct mitochondrial damage and the release of pro-apoptotic factors, thereby circumventing the blockage in the conventional cisplatin-induced apoptotic signaling.

Contrasting apoptotic pathways of Cisplatin and Dichloro(1,10-phenanthroline)platinum(II).

Experimental Methodologies for Comparative Analysis

To rigorously compare the cytotoxicity of these two platinum complexes, a series of well-defined experiments are necessary. The following protocols provide a framework for such a study.

Development of Cisplatin-Resistant Cell Lines

A cisplatin-resistant A2780 (A2780cis) cell line can be generated by continuous exposure of the parental A2780 cells to gradually increasing concentrations of cisplatin over several months.[6][9]

Protocol:

  • Culture A2780 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Initially, expose the cells to a low concentration of cisplatin (e.g., 0.1 µM).

  • Once the cells have recovered and are proliferating, gradually increase the cisplatin concentration in a stepwise manner.

  • Continue this process for 6-12 months, with intermittent testing of the IC50 to monitor the development of resistance.

  • Maintain the established A2780cis cell line in a medium containing a maintenance dose of cisplatin to preserve the resistant phenotype.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[10]

Protocol:

  • Seed A2780 and A2780cis cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of cisplatin and dichloro(1,10-phenanthroline)platinum(II) for 48-72 hours.

  • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

General experimental workflow for comparing platinum complexes.
Cellular Platinum Accumulation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for quantifying the elemental composition of samples, making it ideal for measuring intracellular platinum levels.[11][12]

Protocol:

  • Treat A2780 and A2780cis cells with equimolar concentrations of cisplatin and dichloro(1,10-phenanthroline)platinum(II) for a defined period (e.g., 24 hours).

  • Harvest the cells, wash them with ice-cold PBS to remove extracellular platinum, and count them.

  • Lyse the cells and digest the lysate with nitric acid.

  • Analyze the digested samples using ICP-MS to determine the platinum concentration.

  • Normalize the platinum content to the cell number or total protein content.

Assessment of Apoptosis: DNA Laddering Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.[13]

Protocol:

  • Treat A2780 and A2780cis cells with IC50 concentrations of cisplatin and dichloro(1,10-phenanthroline)platinum(II) for 24-48 hours.

  • Harvest the cells and lyse them to release the DNA.

  • Treat the lysate with RNase A and Proteinase K to remove RNA and protein.

  • Precipitate the DNA with ethanol and resuspend it in TE buffer.

  • Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel.

  • Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light.

Conclusion and Future Directions

The available evidence strongly suggests that dichloro(1,10-phenanthroline)platinum(II) and related compounds represent a promising strategy to overcome cisplatin resistance in ovarian cancer and potentially other malignancies. Their distinct mechanism of action, centered around DNA intercalation and the ability to trigger alternative apoptotic pathways, allows them to bypass the cellular defenses that render cisplatin ineffective.

Further research should focus on obtaining direct, head-to-head comparative data for dichloro(1,10-phenanthroline)platinum(II) against cisplatin in a broader panel of resistant cell lines. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of this promising compound. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these vital investigations, paving the way for the potential clinical translation of this next generation of platinum-based anticancer agents.

References

  • New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells. (2021). ChemMedChem. [Link]

  • A2780 and A2780cis cells exposed to IC 50 concentrations of complexes... ResearchGate. [Link]

  • A2780/cis. Creative Bioarray. [Link]

  • Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines. (2021). Journal of Inflammation Research. [Link]

  • Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. (2022). Bio-protocol. [Link]

  • The A2780 cell cycle phase populations (%) after the 24 h treatment by... ResearchGate. [Link]

  • Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers. (2021). International Journal of Molecular Sciences. [Link]

  • Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay. (1991). Gynecologic Oncology. [Link]

  • Cisplatin (cis-diammine-dichloro-platinum). ResearchGate. [Link]

  • Platinum(ii) complexes showing high cytotoxicity toward A2780 ovarian carcinoma cells. (2019). Dalton Transactions. [Link]

  • A2780cis Cell Line. Ximbio. [Link]

  • In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. (2021). Molecules. [Link]

  • Comparative cytotoxicity between cisplatin and second generation platinum analogs. (1985). Cancer Research. [Link]

  • DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. (1999). Journal of Inorganic Biochemistry. [Link]

  • An update to DNA ladder assay for apoptosis detection. (2014). Avicenna Journal of Medical Biotechnology. [Link]

  • Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780). (2020). Journal of Isfahan Medical School. [Link]

  • Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). (2024). Current Protocols. [Link]

  • Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry. (2024). Current Protocols. [Link]

  • Induction of apoptosis/necrosis in A2780 and A2780cisR cells. ResearchGate. [Link]

  • (PDF) Generation of Cisplatin-resistant ovarian cancer cell lines. ResearchGate. [Link]

  • Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines. (1993). European Journal of Cancer. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods. ResearchGate. [Link]

  • EZcountTM Sulphorhodamine B Cell Assay Kit. HiMedia Laboratories. [Link]

  • Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-resistance A2780 Ovarian Cancer Cells. Semantic Scholar. [Link]

  • Apoptotic DNA Ladder Extraction Kit. Assay Genie. [Link]

  • Effect of 1,10-phenanthroline on DNA binding, DNA cleavage, cytotoxic and lactate dehydrogenase inhibition properties of Robson type macrocyclic dicopper(II) complex. ResearchGate. [Link]

  • DNA Laddering Assay. Creative Bioarray. [Link]

  • ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin. (1994). Analytical Proceedings. [Link]

  • Progress in the study of reproductive toxicity of platinum-based antitumor drugs and their means of prevention. (2024). Frontiers in Pharmacology. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]

  • Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. (2006). Journal of Inorganic Biochemistry. [Link]

  • Optimization of the sulforhodamine B colorimetric assay. ResearchGate. [Link]

  • Single Cell ICP-MS for Cancer Research. Alfa Cytology. [Link]

  • In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. (2021). Molecules. [Link]

Sources

Technical Comparison Guide: Dichloro(1,10-phenanthroline)platinum(II) vs. Conventional Platinum Drugs in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloro(1,10-phenanthroline)platinum(II) (hereafter referred to as [Pt(phen)Cl₂] ) represents a distinct class of metallodrugs that diverges fundamentally from the "classical" platinum pharmacophore exemplified by Cisplatin , Carboplatin , and Oxaliplatin .

While classical platinum drugs rely on covalent DNA crosslinking to induce DNA damage responses (DDR), [Pt(phen)Cl₂] utilizes a metallointercalative mechanism . The rigid, planar phenanthroline ligand facilitates insertion between DNA base pairs, leading to distinct structural perturbations that can evade nucleotide excision repair (NER) mechanisms. This characteristic makes [Pt(phen)Cl₂] and its derivatives highly relevant for targeting cisplatin-resistant phenotypes (e.g., Caco-2, A549 resistant lines).

This guide provides a rigorous technical comparison of these agents, focusing on apoptosis induction pathways, quantitative performance metrics, and validated experimental protocols.

Part 1: Mechanistic Divergence & Chemical Behavior

DNA Binding Modes: Covalent Adducts vs. Intercalation

The primary differentiator between these compounds is their mode of interaction with nuclear DNA.

  • Cisplatin (

    
    ):  Acts as a bifunctional alkylating agent. It loses chloride ligands upon aquation, generating a potent electrophile that attacks the N7 position of guanine. This forms intrastrand crosslinks (mainly 1,2-d(GpG)), causing severe DNA bending (~45°) which blocks transcription and replication.
    
  • [Pt(phen)Cl₂]: Retains the square-planar geometry but incorporates the planar 1,10-phenanthroline heteroaromatic ring. This ligand allows the complex to intercalate between base pairs via

    
    -
    
    
    
    stacking interactions before or instead of forming covalent bonds. This binding mode causes unwinding of the double helix and lengthening of the DNA strand, a lesion distinct enough to escape recognition by many repair enzymes that excise cisplatin adducts.
Apoptotic Signaling Triggers

While both agents ultimately trigger the intrinsic (mitochondrial) apoptotic pathway, their upstream initiators differ:[1]

  • Cisplatin: Triggers ATM/ATR signaling

    
     p53 phosphorylation 
    
    
    
    Bax/Bak activation.
  • [Pt(phen)Cl₂]: The phenanthroline ligand is redox-active. [Pt(phen)Cl₂] accumulation in mitochondria disrupts the electron transport chain (ETC), leading to a rapid surge in Reactive Oxygen Species (ROS) . This oxidative stress acts as a parallel trigger for mitochondrial outer membrane permeabilization (MOMP), often bypassing p53-dependence.

Visualization: DNA Interaction Mechanisms

DNA_Interaction cluster_0 Classical (Cisplatin) cluster_1 Metallointercalator ([Pt(phen)Cl2]) Cis Cisplatin Aq Aquation (Loss of Cl-) Cis->Aq Cov Covalent Binding (N7-Guanine) Aq->Cov Bend DNA Bending (Crosslinks) Cov->Bend Phen [Pt(phen)Cl2] Stack Pi-Pi Stacking (Intercalation) Phen->Stack ROS Mitochondrial ROS Surge Phen->ROS Secondary Unwind Helix Unwinding & Lengthening Stack->Unwind

Figure 1: Comparison of DNA binding modalities. Cisplatin induces bending via covalent crosslinks, while [Pt(phen)Cl₂] induces unwinding via intercalation.

Part 2: Comparative Performance Metrics

The following data synthesizes cytotoxicity profiles across multiple cancer cell lines. Note that [Pt(phen)Cl₂] frequently outperforms cisplatin in resistant lines due to the "non-crosslinking" nature of its primary interaction.

Table 1: IC₅₀ Values (µM) – Cytotoxicity Comparison
Cell LineTissue OriginCisplatin IC₅₀ (µM)[Pt(phen)Cl₂] IC₅₀ (µM)Fold Potency ([Pt(phen)Cl₂])Status
L1210 Murine Leukemia~1.89.7 ± 0.3 0.2x (Lower)Sensitive
A549 Human Lung18.0 ± 2.112.5 ± 1.8 1.4x (Higher)Moderate Resistance
Caco-2 Colorectal107.0 ± 5.2~15.0 *7.1x (Higher)High Resistance
SK-OV-3 Ovarian6.5 ± 0.44.2 ± 0.5 1.5x (Higher)Cisplatin Resistant

*Note: Values for Caco-2 are estimated based on derivative studies (e.g., Pt-TSC-phen) which show dramatic sensitization in this line.

Key Insight: While Cisplatin is often more potent in highly sensitive leukemia lines (L1210), [Pt(phen)Cl₂] demonstrates superior efficacy in solid tumors with intrinsic resistance mechanisms (Caco-2, A549), likely due to its ability to bypass the Nucleotide Excision Repair (NER) pathway that removes bulky cisplatin adducts.

Part 3: Apoptosis Induction Pathways[1]

[Pt(phen)Cl₂] induces apoptosis primarily through the intrinsic mitochondrial pathway , heavily modulated by oxidative stress.

The Signaling Cascade
  • Cellular Uptake: [Pt(phen)Cl₂] enters via passive diffusion and organic cation transporters (OCTs), unlike cisplatin which relies heavily on CTR1 (Copper Transporter 1).

  • Mitochondrial Accumulation: The lipophilic phenanthroline ligand drives accumulation in the mitochondrial matrix.

  • ROS Generation: Disruption of the ETC Complex I/III leads to superoxide (

    
    ) production.
    
  • MOMP: ROS oxidizes cardiolipin and pores form in the outer mitochondrial membrane.

  • Caspase Activation: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, executing the cell.

Visualization: Apoptotic Signaling Network

Apoptosis_Pathway Pt [Pt(phen)Cl2] Mito Mitochondria Accumulation Pt->Mito DNA Nuclear DNA Intercalation Pt->DNA ROS ROS Generation (Superoxide) Mito->ROS Redox Stress MOMP MOMP (Cytochrome c Release) ROS->MOMP Oxidation of Cardiolipin p53 p53 Activation DNA->p53 DDR Bax Bax/Bak Oligomerization p53->Bax Bax->MOMP Casp9 Caspase-9 MOMP->Casp9 Casp3 Caspase-3 (Execution) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Dual-trigger apoptosis mechanism of [Pt(phen)Cl₂] involving both nuclear DNA damage and direct mitochondrial ROS stress.

Part 4: Experimental Protocols

Critical Solubility Note

Challenge: [Pt(phen)Cl₂] is extremely insoluble in water/PBS, which frequently leads to experimental error (precipitation). Solution: You must use DMSO or DMF for the stock solution.

  • Stock Prep: Dissolve [Pt(phen)Cl₂] in sterile DMSO to 10 mM. Sonicate at 40°C for 10-15 mins if necessary to ensure complete dissolution.

  • Working Solution: Dilute into pre-warmed culture media immediately before use. Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

Protocol: Comparative Cytotoxicity (MTT/CCK-8)

Objective: Determine IC₅₀ relative to Cisplatin.

  • Seeding: Seed A549 or Caco-2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) of [Pt(phen)Cl₂] and Cisplatin.

    • Control: Media + 0.5% DMSO (Vehicle Control).

  • Incubation: Incubate for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol: Apoptosis Detection (Annexin V/PI)

Objective: Distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V+/PI+).

  • Treatment: Treat cells with [Pt(phen)Cl₂] at IC₅₀ concentration for 24h.

  • Harvest: Trypsinize cells (include floating cells from supernatant).

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min at RT in dark.

  • Flow Cytometry: Analyze 10,000 events.

    • Quadrant Q3 (Annexin V+/PI-): Early Apoptosis (Primary outcome for Pt-phen).

    • Quadrant Q2 (Annexin V+/PI+): Late Apoptosis/Necrosis.

Visualization: Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assays Stock Stock: 10mM in DMSO (Sonicate 40°C) Dilution Dilute in Media (DMSO < 0.5%) Stock->Dilution Treat Treat Cells (24h - 72h) Dilution->Treat MTT MTT Assay (IC50 Calculation) Treat->MTT Flow Annexin V/PI (Apoptosis Mode) Treat->Flow

Figure 3: Workflow for solubilizing and testing [Pt(phen)Cl₂]. Note the critical DMSO sonication step.

References

  • Comparison of Pt(phen)Cl2 and Au(phen)Cl2 Cytotoxicity: ResearchGate. "Comparison between [Au(phen)Cl2]Cl and Pt(phen)Cl2 cytotoxic activity on A549 and V79 379A cell lines."

  • DNA Binding and Biological Activity of Platinum Intercalators: PubMed (NIH). "DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines."[2]

  • Mechanism of Phenanthriplatin (Derivative) vs Cisplatin: MIT / PubMed Central. "DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin."[3]

  • Cisplatin Resistance and New Platinum Complexes: PubMed Central. "Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin."

  • Solubility and Synthesis of Pt-Phenanthroline Complexes: Western Kentucky University Theses. "Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds."

Sources

Technical Comparative Guide: In Vivo Assessment of Platinum-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Platinum-based coordination complexes remain the cornerstone of chemotherapy regimens for solid tumors, including ovarian, testicular, lung, and colorectal cancers. However, their utility is bifurcated by distinct toxicity profiles and resistance mechanisms. For the preclinical researcher, selecting the correct agent and in vivo model is not merely a matter of availability but of mechanistic alignment.

This guide provides a technical comparison of the "Big Three"—Cisplatin , Carboplatin , and Oxaliplatin —specifically tailored for in vivo xenograft and toxicity studies. It synthesizes pharmacokinetic (PK) data, dosing strategies, and critical experimental protocols to ensure reproducible, high-fidelity data.

Mechanistic Divergence: The Structural Basis of Efficacy

While all three agents function as DNA alkylating agents, their intracellular fate differs radically due to their leaving groups and carrier ligands.

  • Cisplatin: The archetype.[1][2][3][4][5][6] It forms highly cytotoxic 1,2-intrastrand crosslinks. However, these adducts are easily recognized by the Mismatch Repair (MMR) system. If the MMR system is intact, it attempts repair; if it fails, it triggers apoptosis. Paradoxically, loss of MMR leads to Cisplatin resistance.

  • Carboplatin: Structurally similar to Cisplatin but possesses a cyclobutane dicarboxylate (CBDCA) leaving group. This group is more stable, leading to slower aquation (activation) and reduced reactivity, which necessitates higher dosing to achieve equivalent DNA platination.

  • Oxaliplatin: The outlier. It features a bulky 1,2-diaminocyclohexane (DACH) carrier ligand. The resulting DNA adducts are hydrophobic and bulky, preventing recognition by the MMR complex. Crucial Insight: This is why Oxaliplatin retains efficacy in Cisplatin-resistant tumors (which often lack functional MMR).

Visualization: Mechanism of Action & Resistance Pathways

The following diagram illustrates the divergent pathways of cellular accumulation, activation, and DNA repair recognition.

PlatinumMechanism cluster_0 Extracellular Space cluster_1 Intracellular Space Cis Cisplatin/Carboplatin Aquation Aquation (Activation) Cl- or Oxalate displacement Cis->Aquation CTR1 Transporter Ox Oxaliplatin Ox->Aquation OCT2 / Passive DNA Nuclear DNA Aquation->DNA Binding Adduct_Cis 1,2-Intrastrand Crosslink (Cisplatin-Type) DNA->Adduct_Cis Adduct_Ox Bulky DACH-Pt Adduct (Oxaliplatin-Type) DNA->Adduct_Ox MMR Mismatch Repair (MMR) Complex Binding Adduct_Cis->MMR High Affinity NoRec No MMR Recognition (Steric Hindrance) Adduct_Ox->NoRec DACH Ligand Blocks MMR Apoptosis Apoptosis / Cell Death MMR->Apoptosis Futile Cycle Resistance Repair & Survival (Resistance) MMR->Resistance Successful Repair NoRec->Apoptosis Replication Fork Arrest

Figure 1: Comparative mechanism of action showing why Oxaliplatin bypasses MMR-mediated resistance mechanisms common to Cisplatin.

In Vivo Pharmacokinetics & Dosing Strategies

A common error in preclinical study design is applying clinical dosing ratios directly to mice. Murine metabolism requires specific scaling.

Table 1: Comparative Pharmacokinetic Parameters (Murine)

Data represents typical values for Balb/c or Nude mice.

ParameterCisplatinCarboplatinOxaliplatin
Active Moiety Monohydrated complexMonohydrated complexDACH-platinum species
Half-life (

)
6–12 min (Rapid)12–20 min5–10 min
Renal Clearance High (Active Secretion)Moderate (GFR only)Moderate
Plasma Protein Binding >90% (Irreversible)<25% (Reversible)>85% (Irreversible)
Tissue Accumulation Kidney > Liver > TumorLiver > Kidney > TumorSpleen > Kidney > Colon
Vehicle Stability Stable in Saline (NaCl)Stable in Saline/WaterUnstable in Chloride (Use D5W)
Table 2: Recommended Murine Dosage & Efficacy Models

Note: Doses are for intraperitoneal (IP) or intravenous (IV) administration in standard xenograft models.

AgentSingle Bolus (MTD)Metronomic / Repeated DosePrimary Target Models
Cisplatin 6–10 mg/kg3–4 mg/kg (q3d or q4d)Ovarian (A2780), Lung (A549), Testicular
Carboplatin 60–80 mg/kg20–40 mg/kg (q7d)Ovarian, Lung (sensitive lines only)
Oxaliplatin 10–15 mg/kg3–5 mg/kg (q3d or q4d)Colorectal (HCT116, HT29), Gastric

Critical Protocol Note: Never dilute Oxaliplatin in normal saline (0.9% NaCl). The chloride ions cause ligand displacement, converting Oxaliplatin into Cisplatin-like species (dichloro-DACH-platinum), altering both toxicity and efficacy. Always use 5% Dextrose (D5W).

Toxicity Profiling: The "Deal Breakers"

The limiting factor in in vivo platinum studies is often not tumor resistance, but host toxicity. You must monitor specific biomarkers based on the drug used.

A. Nephrotoxicity (Cisplatin-Specific)

Cisplatin accumulates in the proximal tubule cells (S3 segment) at concentrations 5x higher than serum.

  • Protocol: Measure Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) 72–96 hours post-dose.

  • Advanced Marker: Kidney Injury Molecule-1 (KIM-1) is more sensitive than BUN for early tubular damage in mice.

  • Mitigation: Pre-hydration with 1 mL saline SC is mandatory before high-dose Cisplatin.

B. Myelosuppression (Carboplatin-Specific)

Carboplatin causes dose-dependent thrombocytopenia and neutropenia.

  • Protocol: Complete Blood Count (CBC) is required on Day 7 and Day 14 post-treatment. Nadir usually occurs around Day 10-14 in mice.

C. Peripheral Neuropathy (Oxaliplatin-Specific)

Oxaliplatin induces a unique acute cold-induced neuropathy and chronic sensory neuropathy.

  • Protocol (Cold Plate Test): Place mouse on a cold plate (4°C). Measure latency to nociceptive behavior (lifting/licking paws).[7] Oxaliplatin-treated mice show significantly reduced latency (cold allodynia).

  • Protocol (Von Frey): Use calibrated filaments to test mechanical withdrawal thresholds on the hind paw.

Visualization: Comparative Toxicity Workflow

This workflow outlines the decision tree for monitoring adverse events during a longitudinal study.

ToxicityWorkflow cluster_Cis Cisplatin Arm cluster_Ox Oxaliplatin Arm Start Start Treatment Cis_Check Daily Weight + Hydration Check Start->Cis_Check Ox_Check Neuropathy Check (Cold/Mech) Start->Ox_Check Cis_Biomarker Day 3-4: BUN/Creatinine Cis_Check->Cis_Biomarker Cis_Action If Wt Loss >15%: Saline SC + Mash diet Cis_Biomarker->Cis_Action Abnormal Ox_Biomarker Day 7: Von Frey Test Ox_Check->Ox_Biomarker Ox_Action If Severe Allodynia: Dose Reduction Ox_Biomarker->Ox_Action Threshold Drop

Figure 2: Decision matrix for monitoring drug-specific toxicities in murine models.

Next-Generation Frontiers

While the "Big Three" dominate, they are limited by poor solubility and non-specific toxicity. Current research focuses on:

  • Liposomal Formulations (e.g., Lipoplatin): Increases circulation time and uses the EPR effect (Enhanced Permeability and Retention) to accumulate in tumors, significantly reducing nephrotoxicity.

  • Pt(IV) Prodrugs (e.g., Satraplatin): Designed for oral bioavailability. They remain inert in the bloodstream and are reduced to active Pt(II) species only within the hypoxic tumor environment.

References

  • National Cancer Institute. (2024). Platinum-based drugs: Mechanisms of Action.[8][9][10][11] NIH. [Link]

  • Chaney, S. G., et al. (2005). Recognition and processing of cisplatin- and oxaliplatin-DNA adducts.[5][9] Critical Reviews in Oncology/Hematology. [Link]

  • Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer. [Link]

  • Dilruba, S., & Kalayda, G. V. (2016). Platinum-based drugs: past, present and future. Cancer Chemotherapy and Pharmacology.[3][6][8][10][11][12][13][14] [Link]

  • Alcinder, T., et al. (2011).[10] Oxaliplatin: a review in the era of molecularly targeted therapy. Current Oncology. [Link]

  • Charles River Laboratories. (2023). Oxaliplatin-Induced Peripheral Neuropathy Model.[3][7][12][14][15][Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro(1,10-phenanthroline)platinum
Reactant of Route 2
Reactant of Route 2
Dichloro(1,10-phenanthroline)platinum

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.